molecular formula C6H8N4O2 B13059167 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one

3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one

Cat. No.: B13059167
M. Wt: 168.15 g/mol
InChI Key: QWXFPLBBJNQTGX-UHFFFAOYSA-N
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Description

3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one is a useful research compound. Its molecular formula is C6H8N4O2 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

3-(3-amino-1,2,4-triazol-1-yl)oxolan-2-one

InChI

InChI=1S/C6H8N4O2/c7-6-8-3-10(9-6)4-1-2-12-5(4)11/h3-4H,1-2H2,(H2,7,9)

InChI Key

QWXFPLBBJNQTGX-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1N2C=NC(=N2)N

Origin of Product

United States

Foundational & Exploratory

"3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one

Executive Summary

This compound represents a specialized heterocyclic scaffold at the intersection of nucleoside chemistry and quorum sensing modulation. Structurally, it fuses a pharmacologically active 3-amino-1,2,4-triazole (Amitrole) moiety with a


-butyrolactone  (oxolan-2-one) ring. This unique architecture mimics the N-acyl homoserine lactone (AHL) signaling molecules used by Gram-negative bacteria, positioning it as a high-value candidate for Quorum Sensing Inhibition (QSI)  and antimicrobial resistance (AMR) research. Additionally, its structural homology to nucleosides makes it a versatile intermediate for synthesizing antimetabolites and enzyme inhibitors.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

This molecule is an N-alkylated derivative of 3-amino-1,2,4-triazole, where the alkyl group is a lactone ring attached at the


-position (C3) relative to the carbonyl.
Nomenclature & Identification
Property Details
IUPAC Name 3-(3-amino-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one
Common Synonyms

-(3-amino-1,2,4-triazol-1-yl)-

-butyrolactone; 1-(2-oxotetrahydrofuran-3-yl)-3-amino-1,2,4-triazole
Molecular Formula C

H

N

O

Molecular Weight 168.15 g/mol
Core Scaffolds 1,2,4-Triazole (5-membered N-heterocycle);

-Butyrolactone (cyclic ester)
Predicted Physicochemical Profile

Note: Empirical data for this specific derivative is limited; values are derived from Structure-Activity Relationship (SAR) modeling of analogous triazole-lactones.

Parameter Value / Range Implication for Research
LogP (Octanol/Water) -0.8 to -0.2Highly hydrophilic; suggests good aqueous solubility but limited passive membrane permeability without formulation.
Polar Surface Area (PSA) ~80-90 Å

High polarity due to the amino group and triazole nitrogens; indicates potential for strong H-bonding interactions.
pKa (Amino Group) ~4.2 (Conjugate acid)The amino group is weakly basic due to electron withdrawal by the triazole ring.
Solubility High in DMSO, MeOH, H

O
Suitable for aqueous biological assays (MIC, biofilm inhibition).
Melting Point 145–155 °C (Predicted)Solid at room temperature; stable for handling.

Part 2: Synthesis & Production Protocols

The synthesis relies on the nucleophilic substitution of an


-halo-lactone by the triazole. A critical challenge is regioselectivity , as 3-amino-1,2,4-triazole has three potential nucleophilic nitrogens (N1, N2, N4) and an exocyclic amine.
Regioselective Alkylation Protocol

Objective: Synthesize the N1-substituted isomer (thermodynamically favored) while minimizing N2/N4 alkylation.

Reagents:

  • Substrate: 3-Amino-1,2,4-triazole (1.0 eq)

  • Electrophile:

    
    -Bromo-
    
    
    
    -butyrolactone (3-bromo-dihydrofuran-2-one) (1.1 eq)
  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium Carbonate (K

    
    CO
    
    
    
    )
  • Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step Workflow:

  • Activation: Dissolve 3-amino-1,2,4-triazole in anhydrous DMF under N

    
     atmosphere. Cool to 0°C.
    
  • Deprotonation: Add NaH (1.1 eq) portion-wise. Stir for 30 mins to generate the triazolide anion. Note: H

    
     gas evolution requires venting.
    
  • Alkylation: Add

    
    -bromo-
    
    
    
    -butyrolactone dropwise to the solution at 0°C.
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9).

  • Quenching: Quench with ice-cold water.

  • Extraction: Extract with Ethyl Acetate (3x). The product may remain in the aqueous phase due to polarity; if so, lyophilize the aqueous phase or use continuous extraction.

  • Purification: Silica gel column chromatography.

    • Eluent: Gradient of DCM

      
       5% MeOH/DCM.
      
    • Isomer Separation: N1-alkylated product (target) is typically less polar than N2-isomer.

Synthesis Pathway Diagram

SynthesisPathway Start 3-Amino-1,2,4-Triazole (Nucleophile) Intermediate Triazolide Anion (NaH/DMF, 0°C) Start->Intermediate Deprotonation Reagent 3-Bromo-oxolan-2-one (Electrophile) Product 3-(3-amino-1,2,4-triazol-1-yl)oxolan-2-one (Target N1-Isomer) Reagent->Product Intermediate->Product + Reagent SN2 Attack (N1) Byproduct N2 / N4 Isomers (Minor Products) Intermediate->Byproduct SN2 Attack (N2/N4)

Figure 1: Synthetic route highlighting the regioselective alkylation of the triazole scaffold.

Part 3: Reactivity & Stability

Lactone Ring Hydrolysis

The oxolan-2-one ring is susceptible to hydrolysis, particularly in basic media (pH > 8.5).

  • Mechanism: Hydroxide attack at the carbonyl carbon

    
     Ring opening 
    
    
    
    Formation of 4-hydroxy-2-(3-amino-1,2,4-triazol-1-yl)butanoic acid .
  • Research Implication: All biological assays must be buffered at pH 7.0–7.4 to maintain ring integrity.

Amine Functionalization

The exocyclic amino group at position 3 is weakly nucleophilic but can participate in:

  • Acylation: Reaction with acid chlorides to form amides (useful for creating focused libraries of AHL mimics).

  • Schiff Base Formation: Reaction with aldehydes to form imines.

Part 4: Biological Applications

Quorum Sensing Inhibition (QSI)

This molecule is a structural mimic of N-Acyl Homoserine Lactones (AHLs) , the autoinducers used by Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Vibrio fischeri) to coordinate virulence.

  • Mechanism of Action:

    • Receptor Binding: The oxolan-2-one head group binds to the conserved binding pocket of LuxR-type receptors (e.g., LasR, TraR).

    • Steric Clash: The triazole ring replaces the flexible acyl-amide linker of native AHLs. This rigid heteroaromatic system may prevent the receptor from adopting the active conformation required for DNA binding.

    • Result: The receptor fails to dimerize or bind DNA, inhibiting the expression of virulence factors (biofilms, toxin production).

Mechanism of Action Diagram

QS_Mechanism Bacteria Gram-Negative Bacteria (e.g., P. aeruginosa) NativeAHL Native AHL Signal (Homoserine Lactone) Bacteria->NativeAHL Produces Receptor LuxR-Type Receptor (Cytoplasmic) NativeAHL->Receptor Activates TriazoleMimic 3-(3-amino-triazolyl)oxolan-2-one (Synthetic Mimic) TriazoleMimic->Receptor Competitive Binding DNA_Binding DNA Promoter Binding Receptor->DNA_Binding Dimerizes Inhibition Receptor Inactivation (No Gene Expression) Receptor->Inhibition Conformational Lock Virulence Virulence Factors (Biofilm, Toxins) DNA_Binding->Virulence Transcription Inhibition->Virulence Blocks

Figure 2: Competitive inhibition mechanism of the triazole-lactone scaffold against native AHL signaling.

Part 5: Safety & Handling

  • Hazard Classification: Treat as a potential Carcinogen and Teratogen .

    • Rationale: The parent compound, 3-amino-1,2,4-triazole (Amitrole), is a known thyroid carcinogen (Group 2B IARC). Although the N1-substitution alters its metabolic profile, the release of free Amitrole via metabolic degradation is possible.

  • PPE Requirements: Double nitrile gloves, chemical safety goggles, and handling strictly within a fume hood.

  • Storage: Store at -20°C under desiccant. The lactone is hygroscopic and prone to hydrolysis.

References

  • Synthesis of 3-Amino-1,2,4-Triazoles : Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - NIH. Link

  • Triazole QS Modulators : Synthesis and Biological Evaluation of Triazole-Containing N-Acyl Homoserine Lactones as Quorum Sensing Modulators. Organic & Biomolecular Chemistry. Link

  • Lactone-Based Inhibitors : Synthesis and evaluation of the quorum sensing inhibitory effect of substituted triazolyldihydrofuranones. Bioorganic & Medicinal Chemistry. Link

  • Amitrole Safety Data : 3-Amino-1,2,4-triazole (Amitrole) Monograph. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

An In-depth Technical Guide to the NMR and Mass Spectrometry of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the novel heterocyclic compound, 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one. Designed for researchers, scientists, and professionals in drug development, this document offers predictive analyses, robust experimental protocols, and foundational insights into the structural elucidation of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures.

Introduction: Unveiling the Structure and Significance

The molecule this compound integrates two key pharmacophores: the 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry known for a wide array of biological activities, and the oxolan-2-one (gamma-butyrolactone) moiety, a common structural motif in natural products and synthetic pharmaceuticals. The precise substitution pattern, with the triazole nitrogen atom bonded to the chiral center of the lactone ring, presents a unique analytical challenge. Accurate and unambiguous characterization of this compound is paramount for its potential development and application. This guide will systematically deconstruct the expected NMR and MS spectral features, providing a predictive framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons on the oxolan-2-one and triazole rings, as well as the amino group. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H-3'5.0 - 5.5ddJ = 8-10 Hz, 6-8 HzMethine proton on a chiral center, deshielded by the adjacent nitrogen of the triazole ring and the carbonyl group.
H-4'α2.5 - 2.9mDiastereotopic proton on the carbon adjacent to H-3'.
H-4'β2.2 - 2.6mDiastereotopic proton on the carbon adjacent to H-3'.
H-5'α4.4 - 4.8mDiastereotopic proton on the carbon adjacent to the lactone oxygen, deshielded.
H-5'β4.2 - 4.6mDiastereotopic proton on the carbon adjacent to the lactone oxygen, deshielded.
-NH₂5.5 - 6.5br sBroad singlet due to quadrupole broadening and exchange with solvent. Position is solvent-dependent.
H-58.0 - 8.5sProton on the triazole ring, typically in the aromatic region.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2' (C=O)170 - 175Carbonyl carbon of the lactone.
C-3'50 - 55Methine carbon attached to the triazole nitrogen.
C-4'30 - 35Methylene carbon of the lactone ring.
C-5'65 - 70Methylene carbon attached to the lactone oxygen.
C-3155 - 160Carbon of the triazole ring attached to the amino group.
C-5145 - 150Carbon of the triazole ring bearing a proton.
Structural Elucidation Workflow using 2D NMR

A logical workflow is critical for assigning the predicted signals to the correct atoms within the molecule.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Assignment Structural Assignment H1_NMR ¹H NMR (Signal Integration & Multiplicity) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identify spin systems C13_NMR ¹³C NMR (Carbon Count) HSQC HSQC (¹H-¹³C Direct Correlations) C13_NMR->HSQC Assign protonated carbons COSY->HSQC Confirm proton assignments HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Assign quaternary carbons and confirm connectivity Structure Final Structure Confirmation HMBC->Structure Assemble molecular fragments

Caption: Workflow for structural elucidation using 2D NMR.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the polar compound and to allow for the observation of exchangeable protons like those of the amino group.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Collect at least 16 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of 240 ppm.

    • Use a proton-decoupled pulse sequence.

    • Employ a relaxation delay of 2 seconds and collect at least 1024 scans.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Utilize standard pulse programs for each experiment.

    • Optimize spectral widths in both dimensions based on the 1D spectra.

    • For HMBC, set the long-range coupling delay to optimize for 2-3 bond correlations (typically around 6-8 Hz).

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For 2D spectra, perform referencing in both dimensions.

Mass Spectrometry: Deciphering the Molecular Formula and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

HRMS is crucial for confirming the elemental composition of the molecule. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound.

Table 3: Predicted HRMS Data

IonPredicted Exact Mass (m/z)Rationale
[M+H]⁺169.0723Protonated molecular ion.
[M+Na]⁺191.0542Sodiated adduct, common in ESI.
Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the protonated molecular ion ([M+H]⁺) will induce fragmentation, providing valuable structural clues. The fragmentation pathways are dictated by the relative stability of the resulting ions and neutral losses.

MS_Fragmentation cluster_frags Key Fragments Parent [M+H]⁺ m/z = 169.0723 Frag1 m/z = 126.0560 Loss of C₂H₃O Parent->Frag1 - C₂H₃O Frag2 m/z = 85.0508 Protonated 3-amino-1,2,4-triazole Parent->Frag2 - C₄H₄O₂ Frag3 m/z = 69.0345 Fragment from triazole ring Frag2->Frag3 - NH₂

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an ESI source.

  • Full Scan MS Acquisition:

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.

  • Tandem MS (MS/MS) Acquisition:

    • Select the [M+H]⁺ ion (m/z 169.07) as the precursor ion.

    • Apply collision-induced dissociation (CID) with a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

  • Data Analysis: Analyze the full scan data to determine the accurate mass and confirm the elemental composition. Interpret the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways, corroborating the proposed structure.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive analysis of this compound requires a synergistic application of NMR and mass spectrometry. The predictive data and detailed protocols outlined in this guide provide a robust framework for the unambiguous structural elucidation and characterization of this and related novel chemical entities. By understanding the expected spectral features and employing a logical, multi-technique approach, researchers can confidently verify the identity and purity of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2][3][4][5]

  • PubChem. National Center for Biotechnology Information. [Link][6][7][8][9]

  • Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules. [Link][10]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. [Link][11][12]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science. [Link][13]

  • The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry. [Link][14][15]

  • Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link][16]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. International Journal of Pharmaceutical Sciences and Research. [Link][17]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

"computational modeling of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

Computational Profiling of Triazolyl-Lactone Scaffolds: A Deep Dive into 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one

Executive Summary

This technical guide details the computational modeling workflow for This compound , a representative scaffold merging a bioactive nitrogen heterocycle (3-amino-1,2,4-triazole) with a polar lactone core (oxolan-2-one).[1] This structure presents unique challenges in drug design, specifically regarding tautomeric fixation , chiral center inversion (C3) , and hydrolytic stability .[1]

This document is structured for computational chemists and medicinal chemists, moving from Quantum Mechanical (QM) characterization to Molecular Dynamics (MD) and ADMET profiling.[1]

Chemical Structure & Stereochemical Scope

The molecule consists of a butyrolactone (oxolan-2-one) ring substituted at the


-position (C3) by a 3-amino-1,2,4-triazole moiety via the triazole N1 nitrogen.[1]

Critical Modeling Parameters:

  • Chirality: The C3 carbon is a chiral center.[1] Both

    
     and 
    
    
    
    enantiomers must be modeled explicitly as they will exhibit distinct binding vectors in chiral protein environments.[1]
  • Tautomerism: While free 3-amino-1,2,4-triazole exhibits complex tautomeric equilibria (

    
    , 
    
    
    
    , and
    
    
    ), the
    
    
    -substitution fixes the aromatic system, simplifying the QM landscape but requiring precise partial charge assignment for the exocyclic amine.[1]
FeatureSpecificationModeling Consequence
Core Scaffold Oxolan-2-one (Butyrolactone)Susceptible to ring-opening hydrolysis; requires TS modeling.
Substituent 3-amino-1,2,4-triazoleH-bond donor/acceptor; requires accurate ESP mapping.[1]
Linkage C3-N1 BondRotatable bond; determines bioactive conformation.[1]
Chirality C3

Enantiomers must be separated in docking studies.

Protocol 1: Quantum Mechanical (QM) Profiling[1]

Objective: To determine the global minimum energy conformation (GMEC) and generate high-quality electrostatic potential (ESP) charges for force field parameterization.

Methodology
  • Conformational Search: Perform a relaxed potential energy surface (PES) scan around the C3-N1 dihedral angle (

    
     to 
    
    
    
    in
    
    
    increments) using a semi-empirical method (PM7) to identify local minima.[1]
  • Geometry Optimization: Re-optimize low-energy conformers using DFT/B3LYP/6-311+G(d,p) . This level of theory is standard for capturing the electronic effects of the nitrogen-rich triazole ring.[1]

  • Frequency Calculation: Verify stationary points (zero imaginary frequencies) and calculate thermochemical properties (Enthalpy, Gibbs Free Energy).

Key Insight: The Dipole Alignment

In the oxolan-2-one ring, the carbonyl dipole is strong.[1] The orientation of the triazole ring relative to this dipole significantly impacts the solvation energy.[1]

  • Expectation: The anti conformation (triazole dipole opposed to lactone carbonyl) is generally favored in vacuum but may shift in high-dielectric solvents.[1]

Workflow Diagram: QM Optimization

QM_Workflow Start Input Structure (SMILES/3D) ConfSearch Conformational Scan (PM7 / Dihedral Rotation) Start->ConfSearch DFT_Opt Geometry Opt (B3LYP/6-311+G(d,p)) ConfSearch->DFT_Opt Select Minima Freq Freq Calculation (Check Imaginary Freqs) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq Found ESP ESP Charge Fitting (RESP/Merz-Kollman) Freq->ESP Valid Structure

Figure 1: QM workflow for generating force-field compatible parameters.

Protocol 2: Molecular Dynamics & Force Field Parameterization

Objective: To simulate the dynamic behavior of the scaffold in an aqueous environment and assess the stability of the lactone ring.

Force Field Selection

Standard protein force fields (e.g., ff14SB) lack parameters for this specific heterocycle-lactone hybrid.[1]

  • Recommended: GAFF2 (General Amber Force Field 2) .[1]

  • Justification: GAFF2 is optimized for small organic molecules and handles the bond angles of 5-membered rings with high accuracy when paired with QM-derived charges.[1]

Step-by-Step Protocol
  • Topology Generation:

    • Use antechamber to assign atom types (GAFF2) and bond parameters.[1]

    • Apply RESP charges derived from the QM step.[1]

  • Solvation:

    • Box type: Cubic or Dodecahedron.[1]

    • Solvent model: TIP3P or OPC (OPC is recommended for better water structure accuracy).[1]

    • Buffer: Neutralize with Na+/Cl- to 0.15 M physiological strength.[1]

  • Equilibration:

    • NVT: 100 ps, restraining heavy atoms to relax solvent.

    • NPT: 1 ns, Berendsen barostat to stabilize density.

  • Production Run:

    • Time: 100 ns.[1]

    • Integrator: Leap-frog (2 fs step).[1]

    • Thermostat: V-rescale (310 K).

Protocol 3: Reactivity & Hydrolysis Modeling (Advanced)

The oxolan-2-one ring is a cyclic ester.[1] In drug development, lactones can be "warheads" (covalent inhibitors) or metabolic liabilities (rapid hydrolysis).[1]

Reactivity Prediction Workflow: To predict the half-life or susceptibility to hydrolysis, we model the Transition State (TS) of the hydroxide attack on the lactone carbonyl.[1]

  • Reactants: Scaffold +

    
     ion (explicit).
    
  • Reaction Coordinate: Distance between Carbonyl Carbon (C2) and Hydroxide Oxygen (

    
    ).[1]
    
  • Method: QST3 (Quadratic Synchronous Transit) search using DFT.[1]

  • Validation: Intrinsic Reaction Coordinate (IRC) calculation to confirm the TS connects the reactant and the tetrahedral intermediate.

Hydrolysis Pathway Visualization

Hydrolysis Reactant Intact Lactone + OH- TS Transition State (Tetrahedral Geometry) Reactant->TS Activation Energy (ΔG‡) Intermediate Ring-Open Intermediate TS->Intermediate Product Hydrolyzed Acid (Inactive) Intermediate->Product Proton Transfer

Figure 2: Modeled pathway for alkaline hydrolysis of the oxolan-2-one ring.[1]

Protocol 4: Molecular Docking & Pharmacophore Mapping

Target Hypothesis: The structure resembles a nucleoside analogue (sugar mimic + base mimic).[1] Likely biological targets include:

  • Polymerases: As a chain terminator or competitive inhibitor.[1]

  • Hydrolases: If the lactone acts as a covalent trap for serine residues.[1]

Docking Setup (AutoDock Vina / Glide)
  • Grid Generation: Center the grid on the active site of the target protein (e.g., S. cerevisiae Polymerase or a model Hydrolase).[1]

  • Ligand Preparation:

    • Generate both

      
       and 
      
      
      
      enantiomers.[1]
    • Set the amide bond (triazole-amine) as non-rotatable (planar).[1]

    • Allow rotation of the C3-N1 bond.[1]

  • Scoring Function: Use a standard scoring function (SP) first.[1] If a covalent mechanism is suspected (lactone ring opening by a serine), use Covalent Docking protocols (available in Gold or Glide).[1]

ADMET Prediction Summary

Quantitative predictions for this compound based on structural fragments:

PropertyPredictionMechanism/Logic
LogP -0.5 to 0.5Highly polar due to triazole and lactone; likely water-soluble.
H-Bond Donors 1 (Amino group)The exocyclic amine is a primary donor.[1]
H-Bond Acceptors 4Triazole nitrogens (2) + Lactone oxygens (2).[1]
BBB Permeability Low-ModeratePolar surface area (PSA) may be high (>70 Ų), limiting passive diffusion.[1]
Toxicity Alert TriazoleTriazoles can inhibit CYP450 enzymes; requires specific toxicity screening.[1]

References

  • Gaussian 16 User Guide: Geometry Optimizations. Gaussian.com.[1] [Link][1]

  • AmberTools Reference Manual (GAFF2 Parameterization). AmberMD.org.[1] [Link]

  • AutoDock Vina: Improving the speed and accuracy of docking. Journal of Computational Chemistry. [Link][1]

  • GROMACS User Guide: Solvation and Ionization. Gromacs.org.[1] [Link]

  • SwissADME: A free web tool to evaluate pharmacokinetics. Scientific Reports. [Link][1]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one

[1]

Executive Summary

This Application Note details the optimized methodology for synthesizing 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one , a critical heterocyclic scaffold often utilized as a bioisostere in fragment-based drug discovery (FBDD) and as a metabolic standard for aminotriazole-based herbicides.[1]

The synthesis of N-substituted 1,2,4-triazoles is historically plagued by regioselectivity issues, often yielding mixtures of N1, N2, and N4 isomers.[1][2] Furthermore, the electrophile in this protocol—


regioselective N-alkylation protocol
Core Challenges Addressed
  • Regiocontrol: Directing alkylation to the N1 ring nitrogen over the N2/N4 positions or the exocyclic amine.[2]

  • Chemoselectivity: Preventing the nucleophilic attack of the base on the lactone carbonyl (ring opening).[2]

  • Purification: Efficient separation of the polar product from inorganic salts and regioisomeric byproducts.[2]

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a nucleophilic substitution (

3-amino-1,2,4-triazole (3-AT)

-bromo-

-butyrolactone
1
Mechanistic Pathway

The 1,2,4-triazole ring exists in tautomeric equilibrium.[1][2] Under basic conditions, the triazolate anion is formed.[1][2] The electron density is delocalized, but the N1 position is generally the most nucleophilic site for alkylation due to steric and electronic factors, provided the exocyclic amine is not deprotonated (which requires stronger bases).[1]

Figure 1: Reaction Scheme and Regioselectivity

ReactionSchemeSM13-amino-1,2,4-triazole(Nucleophile)IntermediateTriazolate AnionSM1->IntermediateDeprotonationSM2α-bromo-γ-butyrolactone(Electrophile)BaseBase (K2CO3)Base->IntermediateProduct_N1Target: N1-Isomer(Thermodynamic)Intermediate->Product_N1+ SM2 (Major path)Product_N2Byproduct: N2-Isomer(Kinetic)Intermediate->Product_N2+ SM2 (Minor path)Product_ExoByproduct: Exocyclic-N(Trace)Intermediate->Product_Exo+ SM2 (Trace)

Caption: Mechanistic pathway highlighting the competition between N1, N2, and exocyclic nitrogen alkylation.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be strictly controlled.

ParameterSpecificationRationale
Base Selection Potassium Carbonate (

)
Strong enough to deprotonate the triazole ring (

) but weak enough to avoid deprotonating the exocyclic amine (

) or hydrolyzing the lactone.[1]
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents facilitate

reactions.[2] MeCN is preferred for easier workup; DMF is used if solubility is an issue.[2]
Temperature

Initial addition at RT prevents exotherms.[1][2] Heating to

drives the reaction to completion without degrading the lactone.[2]
Stoichiometry 1.0 eq Triazole : 1.1 eq BromideSlight excess of the electrophile ensures complete consumption of the polar triazole, simplifying purification.[1][2]

Detailed Experimental Protocol

Materials
  • Reagent A: 3-Amino-1,2,4-triazole (CAS: 61-82-5), >98% purity.[1]

  • Reagent B:

    
    -Bromo-
    
    
    -butyrolactone (CAS: 5061-21-2), >95% purity.
  • Base: Anhydrous Potassium Carbonate (

    
    ), granular.[1][2]
    
  • Solvent: Anhydrous Acetonitrile (MeCN).[2]

Step-by-Step Procedure
Phase 1: Nucleophile Activation
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[2][3]
    
  • Dissolution: Add 3-amino-1,2,4-triazole (8.4 g, 100 mmol) and Anhydrous

    
      (16.6 g, 120 mmol) to the flask.
    
  • Solvent Addition: Add Acetonitrile (100 mL).

  • Activation: Stir the suspension vigorously at Room Temperature (RT) for 30 minutes. Note: This allows partial deprotonation and formation of the potassium triazolate species.

Phase 2: Alkylation Reaction
  • Addition: Add

    
    -bromo-
    
    
    -butyrolactone
    (18.1 g, 110 mmol) dropwise via a syringe or addition funnel over 10 minutes. Caution: Mild exotherm may occur.
  • Reaction: Heat the mixture to 60°C using an oil bath. Stir for 12–16 hours.[2]

  • Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting triazole (low

    
    ) should disappear, and two higher 
    
    
    spots (N1 and N2 isomers) will appear.[1][2] The N1 isomer is typically the more polar of the two alkylated products due to its dipole moment.
Phase 3: Workup and Isolation
  • Filtration: Cool the mixture to RT. Filter off the inorganic salts (

    
    , excess 
    
    
    ) through a Celite pad.[1][2] Rinse the pad with MeCN (2 x 20 mL).[2]
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to yield a viscous yellow oil or semi-solid.

  • Extraction (Optional but recommended): Dissolve the residue in Ethyl Acetate (150 mL) and wash with Brine (50 mL). The product is moderately water-soluble, so avoid excessive aqueous washing.[1][2] Dry the organic layer over

    
    , filter, and concentrate.[1][2]
    
Phase 4: Purification
  • Column Chromatography: Purify the crude residue using silica gel flash chromatography.

    • Gradient: 0%

      
       10% Methanol in Dichloromethane (DCM).[2]
      
    • Elution Order: The N2-isomer typically elutes first (less polar), followed by the Target N1-isomer (more polar).[1]

  • Recrystallization: If high purity is required, recrystallize the N1-isomer fraction from Ethanol/Ether.[2]

Analytical Validation

Structure Confirmation is mandatory to distinguish the N1 isomer from the N2 isomer.

TechniqueExpected Result for Target (N1-isomer)
1H NMR The triazole ring proton (C5-H) typically appears as a singlet around

7.8–8.2 ppm. The lactone

-proton (CH) appears as a triplet/multiplet around

5.0–5.5 ppm.
NOESY / HMBC Critical: Look for NOE correlation between the Triazole C5-H and the Lactone

-CH. This correlation is strong in the N1-isomer but weaker or absent in the N2-isomer due to distance.
Mass Spec

m/z.[2]

Figure 2: Analytical Workflow

AnalyticalWorkflowCrudeCrude Reaction MixtureTLCTLC Screening(10% MeOH/DCM)Crude->TLCFlashFlash ChromatographyTLC->FlashFraction1Fraction 1: N2-Isomer(Discard)Flash->Fraction1Fraction2Fraction 2: Target N1-Isomer(Collect)Flash->Fraction2ValidationValidation: 1H-NMR + NOESYFraction2->Validation

Caption: Purification and validation workflow to ensure isolation of the correct regioisomer.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of lactoneEnsure reagents are dry. Lower reaction temperature to 40°C and extend time.
Poor Regioselectivity Solvent polarity too lowSwitch from MeCN to DMF.[2] Higher dielectric constant favors N1 alkylation.[2]
Exocyclic Alkylation Base too strongDo NOT use NaH or alkoxides.[2] Stick to Carbonates (

,

).[1][2]

References

  • Regioselectivity in Triazole Alkylation

    • Kallander, L. S., et al. "Regioselective alkylation of 3-amino-1,2,4-triazole."[1][2] Journal of Organic Chemistry. This foundational work establishes that N1-alkylation is thermodynamically favored under mild basic conditions.[2]

    • Source:[1]

  • Synthesis of Lactone Electrophiles

    • Uchida, H., et al.[1][2] "A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones." Beilstein Journal of Organic Chemistry, 2021.[1][2]

    • Source: [Beilstein J. Org.[2] Chem. 2021, 17, 2914–2920]([Link])

  • General Triazole Synthesis Methodology

    • Rezki, N., et al. "Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles."[1][2] Molecules, 2015.[1][2][4][5]

    • Source:[1][2]

  • Biological Relevance of Aminotriazoles

    • "3-Amino-1,2,4-triazole."[1][2][6][7][8][9][10][11] National Center for Biotechnology Information.[2] PubChem Compound Summary.

    • Source:[1][2]

Application Note: Analytical Method Development for 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the analytical development of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one (referred to herein as ATO-1 ).

Given the structural characteristics of ATO-1—specifically the polarity of the aminotriazole moiety and the hydrolytic instability of the lactone (oxolan-2-one) ring—standard C18 protocols are likely to fail due to poor retention or on-column degradation. This guide prioritizes Polar-Embedded Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) strategies.[1]

Compound Profile & Critical Chemical Logic

Before method selection, the analyst must understand the physicochemical behavior of ATO-1 to prevent artifacts during analysis.

FeatureChemical LogicAnalytical Consequence
Lactone Ring (Oxolan-2-one)Susceptible to hydrolysis, especially at pH > 7.0 and pH < 2.[1]0.CRITICAL: Mobile phase pH must be maintained between 3.0 and 6.0 . Diluents must be neutral or slightly acidic. Avoid protic solvents (MeOH) in stock if stability is poor; prefer Acetonitrile (ACN).[1]
Amino-Triazole High polarity; pKa ~4.2 (ring nitrogen).[1] Basic character.Retention: Will elute near void volume (

) on standard C18 at acidic pH (cationic form). Tailing: Interaction with free silanols requires end-capped columns or high ionic strength buffers.
UV Absorbance Lacks extended conjugation.Detection: Max absorbance likely <210 nm. Use 210 nm for UV, but MS/MS is required for trace/impurity analysis.

Method Development Strategy (Decision Matrix)

The following flowchart illustrates the decision process for selecting the appropriate chromatographic mode based on the analytical goal (Assay vs. Trace Impurity).

MethodStrategy Start Analytical Goal Assay Purity / Assay (>0.1%) Start->Assay Trace Trace Impurity (<10 ppm) Start->Trace RP_Mode Mode: Polar-Embedded RP (High Aqueous Stability) Assay->RP_Mode Preferred for Robustness HILIC_Mode Mode: HILIC (ACN Rich) Trace->HILIC_Mode Preferred for Sensitivity Col_RP Column: Waters HSS T3 or Phenomenex Luna Omega RP_Mode->Col_RP Col_HILIC Column: BEH Amide or ZIC-HILIC HILIC_Mode->Col_HILIC Detect_UV Detector: UV @ 210 nm Col_RP->Detect_UV Detect_MS Detector: MS/MS (ESI+) Col_HILIC->Detect_MS

Figure 1: Decision tree for ATO-1 analytical method selection.

Protocol A: High-Stability RP-HPLC (Assay/Purity)

Objective: Quantification of ATO-1 in bulk drug substance or reaction mixtures.[1] Rationale: Standard C18 columns suffer from "phase collapse" in 100% aqueous conditions required to retain this polar molecule. We utilize a Polar-Embedded C18 or C18-PFP phase which remains wetted and provides dual interaction mechanisms (hydrophobic + H-bonding).[1]

Instrument Parameters
  • System: HPLC with PDA/UV (e.g., Agilent 1290 / Waters Alliance).[1]

  • Column: Waters Acquity HSS T3 (

    
     mm, 1.8 µm) OR Phenomenex Luna Omega Polar C18.[1]
    
  • Temperature:

    
     (Do not exceed 
    
    
    
    to minimize lactone hydrolysis).
  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 210 nm (primary), 254 nm (secondary reference).[1]

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid).

    • Note: Acidic pH stabilizes the lactone and protonates the triazole for consistent retention.

  • Solvent B: Acetonitrile (ACN).[1]

Gradient Table
Time (min)% A (Buffer)% B (ACN)Phase
0.00982Loading (High Aqueous)
2.00982Isocratic Hold (Retain Polar ATO-1)
8.006040Elution of Hydrophobic Impurities
8.10595Wash
10.00595Wash
10.10982Re-equilibration
14.00982End
Sample Preparation (Critical)
  • Diluent: 95:5 Water:ACN (v/v) with 0.1% Formic Acid.

    • Why? The acidic water mimics the starting mobile phase and prevents lactone ring opening.

  • Concentration: 0.1 mg/mL for Assay.

  • Filtration: Use PTFE or Regenerated Cellulose (RC) filters.[1] Nylon may adsorb the triazole moiety.

Protocol B: HILIC-MS/MS (Trace Impurity Analysis)

Objective: Detection of ATO-1 at ppm levels (e.g., genotoxic impurity screening).[1] Rationale: HILIC provides superior retention for polar amines and uses high-organic mobile phases, which enhances desolvation efficiency in MS (increasing sensitivity by 10-100x compared to RP).[1]

Instrument Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis).[1]

  • Column: Waters BEH Amide (

    
     mm, 1.7 µm) OR Merck SeQuant ZIC-HILIC.[1]
    
  • Temperature:

    
    .
    
MS Source Parameters (ESI Positive)
  • Ionization: ESI+ (Protonated molecular ion

    
    ).[1]
    
  • Curtain Gas: 35 psi.

  • Spray Voltage: 4500 V.

  • Source Temp:

    
    .
    
MRM Transitions (Predicted)
  • Precursor Ion:

    
     (Calculated MW: 168.15  g/mol  + H).[1]
    
  • Quantifier:

    
     (Loss of lactone ring, detection of amino-triazole fragment).[1]
    
  • Qualifier:

    
     (Ring fragmentation).[1]
    
Mobile Phase (HILIC Mode)
  • Solvent A: 10 mM Ammonium Acetate in 90:10 Water:ACN, pH 5.0.

  • Solvent B: 10 mM Ammonium Acetate in 10:90 Water:ACN, pH 5.0.

    • Note: High organic content is required for HILIC retention.

Gradient Table
Time (min)% A (Water Rich)% B (Organic Rich)
0.00595
1.00595
6.004060
7.004060
7.10595
10.00595

Validation & Troubleshooting Guide

Common Failure Modes
SymptomRoot CauseSolution
Peak Splitting Lactone hydrolysis in autosampler.Ensure sample diluent pH is < 6.0. Keep autosampler at

.[1][2]
Broad/Tailing Peak Secondary interactions between amino group and silanols.Increase buffer concentration to 20 mM. Switch to "Hybrid Particle" columns (BEH/HSS).[1]
Retention Time Drift HILIC equilibration issues.HILIC requires longer equilibration. Ensure at least 20 column volumes between injections.
Linearity & LOQ Targets
  • Assay (UV): Linear range 10–200 µg/mL (

    
    ).[1]
    
  • Trace (MS): Target LOQ < 10 ng/mL (approx 1 ppm relative to API).

References

  • Dolan, J. W. (2010).[1] Guide to LC-MS Buffer Selection. LCGC North America. Retrieved from [Link]

  • Center for Drug Evaluation and Research (CDER). (2018).[1] M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. FDA Guidance. Retrieved from [Link][1]

  • Jandera, P. (2011).[1] Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. Retrieved from [Link]

  • Turecek, F., et al. (2002).[1][3] Lactone enols are stable in the gas phase but highly unstable in solution.[3] Journal of the American Chemical Society.[3] Retrieved from [Link][1]

Sources

Application Notes and Protocols for the In Vitro Screening of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of a Novel Triazole-Lactone Conjugate

The confluence of a 1,2,4-triazole ring and an oxolan-2-one (γ-butyrolactone) moiety in the chemical structure of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one presents a compelling case for its investigation as a potential therapeutic agent. The triazole scaffold is a well-established pharmacophore, integral to a wide array of clinically approved drugs with applications ranging from antifungal to anticancer therapies.[1][2] This is largely due to the triazole ring's metabolic stability and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets.[3] The γ-butyrolactone ring is also a common feature in many natural products with significant biological activity. The conjugation of these two moieties, as seen in andrographolide derivatives, is a promising strategy in the development of novel anticancer agents.[4]

Given the absence of published data on the specific biological activities of this compound, a systematic and multi-tiered in vitro screening approach is warranted to elucidate its pharmacological profile. This document provides a comprehensive guide for a robust screening cascade, designed to first identify cytotoxic activity against cancer cell lines, followed by a deeper investigation into its mechanism of action. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.

A Multi-Tiered Strategy for In Vitro Screening

A hierarchical screening approach is proposed to efficiently characterize the biological activity of this compound. This strategy begins with a broad primary screen to identify any "hit" activity, followed by more focused secondary and tertiary screens to confirm and characterize the initial findings.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Confirmation cluster_tertiary Tertiary Screening & Mechanism of Action Primary High-Throughput Cytotoxicity Screen (e.g., MTT Assay on NCI-60 Panel) DoseResponse Dose-Response & IC50 Determination Primary->DoseResponse Active Compounds Selectivity Selectivity Profiling (Normal vs. Cancer Cell Lines) DoseResponse->Selectivity Apoptosis Apoptosis Assays (Caspase Activity, Annexin V) Selectivity->Apoptosis Confirmed Hits CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle TargetID Target Deconvolution (e.g., Kinase Profiling, Enzymatic Assays) CellCycle->TargetID

Figure 1: A multi-tiered in vitro screening cascade for this compound.

Part 1: Primary Screening - Identifying Cytotoxic Activity

The initial step is to perform a high-throughput screen to assess the general cytotoxicity of the compound against a broad panel of human cancer cell lines. The NCI-60 panel, a collection of 60 human cancer cell lines representing various cancer types, is an excellent resource for this purpose. A colorimetric assay, such as the MTT assay, is a robust and cost-effective method for this initial screen.

Protocol 1: High-Throughput Cytotoxicity Screening using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Doxorubicin (positive control)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and doxorubicin in complete medium. A starting concentration of 100 µM for the initial screen is recommended.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or controls. Include vehicle control wells (DMSO concentration matched to the highest compound concentration).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

A compound is typically considered a "hit" if it shows significant inhibition of cell viability (e.g., >50%) at the screening concentration.

Part 2: Secondary Screening - Hit Confirmation and Selectivity

Hits from the primary screen need to be confirmed and further characterized. This involves determining the potency (IC50) of the compound and assessing its selectivity for cancer cells over normal cells.

Protocol 2: Dose-Response and IC50 Determination

This protocol is similar to the primary screening protocol but involves a wider range of compound concentrations to generate a dose-response curve.

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Prepare a 10-point serial dilution of the compound, typically starting from 100 µM down to the nanomolar range.

  • After the incubation period, perform the MTT assay as described in Protocol 1.

Data Analysis:

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Parameter Description
IC50 The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Dose-Response Curve A graph illustrating the relationship between the dose of a drug and the magnitude of its effect.
Protocol 3: Selectivity Profiling

Principle: To assess the therapeutic potential of the compound, it is crucial to determine if it selectively targets cancer cells. This is done by comparing its cytotoxicity in a cancer cell line versus a non-cancerous cell line (e.g., human fibroblasts or epithelial cells).

Procedure:

  • Simultaneously perform the dose-response assay (Protocol 2) on a selected cancer cell line and a non-cancerous cell line.

  • Calculate the IC50 values for both cell lines.

Data Analysis: Calculate the Selectivity Index (SI) as follows: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value (>2) indicates a degree of selectivity for the cancer cell line.

Part 3: Tertiary Screening - Elucidating the Mechanism of Action

Once a compound has been confirmed as a potent and selective hit, the next step is to investigate its mechanism of action (MoA). This can involve a variety of assays to determine how the compound is inducing cell death.

MoA_Workflow cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest cluster_target Target Identification Caspase Caspase-Glo 3/7 Assay AnnexinV Annexin V/PI Staining FlowCyto Propidium Iodide Staining & Flow Cytometry KinasePanel Kinase Inhibitor Profiling EnzymeAssay Specific Enzyme Inhibition Assays KinasePanel->EnzymeAssay Identified Target(s) ConfirmedHit Confirmed Hit ConfirmedHit->Caspase ConfirmedHit->AnnexinV ConfirmedHit->FlowCyto ConfirmedHit->KinasePanel

Figure 2: Workflow for Mechanism of Action (MoA) studies.

Protocol 4: Apoptosis Induction - Caspase-Glo® 3/7 Assay

Principle: A key hallmark of apoptosis is the activation of caspases. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases.

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled 96-well plates

  • Confirmed hit compound

  • Staurosporine (positive control for apoptosis)

Procedure:

  • Seed cells and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours in a white-walled 96-well plate.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix by shaking the plate for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

Principle: Many anticancer agents exert their effects by causing cell cycle arrest at specific phases (G1, S, or G2/M). Propidium iodide (PI) is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content, allowing for the analysis of cell cycle distribution.

Materials:

  • Confirmed hit compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest.

Potential Target Classes and Further Investigations

The 1,2,4-triazole scaffold is known to interact with a variety of enzymes. High-throughput screening has shown that kinases are common targets for enzyme inhibitors.[3][4] Therefore, a logical next step would be to screen the compound against a panel of kinases to identify potential targets. If a specific kinase or enzyme family is identified, further enzymatic assays can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Conclusion

The in vitro screening of this compound requires a systematic and logical approach, especially in the absence of prior biological data. The multi-tiered strategy outlined in these application notes provides a robust framework for its initial characterization, from identifying cytotoxic activity to delving into its mechanism of action. By following these detailed protocols, researchers can generate high-quality, reproducible data to assess the therapeutic potential of this novel compound and guide future drug development efforts.

References

  • Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. [Link]

  • Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. [Link]

  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. [Link]

  • Pharmacological and Cellular Significance of Triazole-Surrogated Compounds. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. [Link]

  • High-throughput screening for enzyme inhibitors using frontal affinity chromatography with liquid chromatography and mass spectrometry. [Link]

  • Evaluation of amitrole (aminotriazole) for potential carcinogenicity in orally dosed rats, mice, and golden hamsters. [Link]

  • Synthesis and In Vitro Anticancer Evaluation of Flavone—1,2,3-Triazole Hybrids. [Link]

Sources

Potential Therapeutic Applications of 1,2,4-Triazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic core due to its versatile biological activities and favorable physicochemical properties.[1][2] This five-membered ring system, containing three nitrogen atoms, is a key pharmacophore in a multitude of clinically approved drugs.[2] Its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide and ester groups contribute to its success in drug design.[2][3] This document provides a detailed guide to the significant therapeutic applications of 1,2,4-triazole compounds, complete with experimental protocols for their synthesis and evaluation.

Antifungal Applications: Targeting Fungal Cell Membrane Integrity

1,2,4-triazole derivatives are most renowned for their potent antifungal activity, forming the chemical basis for a major class of antifungal drugs, including fluconazole, itraconazole, and voriconazole.[4][5][6] These agents are critical in the treatment of both superficial and life-threatening systemic fungal infections.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary antifungal mechanism of 1,2,4-triazoles is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][7] This enzyme is a crucial component of the ergosterol biosynthesis pathway.[8] Ergosterol is the principal sterol in the fungal cell membrane, where it regulates fluidity and integrity.

The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the demethylation of lanosterol.[4] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[4] The disruption of membrane structure and function ultimately inhibits fungal growth and leads to cell death.[4] A secondary mechanism of action has also been identified, where the accumulation of sterol intermediates induces negative feedback on HMG-CoA reductase, further impacting sterol synthesis.[9]

CYP51_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Fungal_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Fungal_Membrane Incorporation Triazole 1,2,4-Triazole Compound Triazole->CYP51 Inhibition CYP51->Ergosterol Demethylation Anticancer_Mechanisms Triazole 1,2,4-Triazole Derivatives Enzyme_Inhibition Enzyme Inhibition (Kinases, Topoisomerases) Triazole->Enzyme_Inhibition DNA_Interaction DNA Interaction Triazole->DNA_Interaction Apoptosis Induction of Apoptosis Triazole->Apoptosis Cancer_Cell Cancer Cell Enzyme_Inhibition->Cancer_Cell Inhibition of Proliferation DNA_Interaction->Cancer_Cell DNA Damage Apoptosis->Cancer_Cell Cell Death

Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Protocol for In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds. [1][10] Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well, flat-bottom sterile microplates

  • 1,2,4-triazole compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment. [1]

  • Compound Treatment:

    • Prepare serial dilutions of the 1,2,4-triazole compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include untreated control wells (medium with vehicle) and blank wells (medium only).

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well. [1][4] * Incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into purple formazan crystals. [10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. [1] * Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction. [10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Representative Anticancer Activity of 1,2,4-Triazole Derivatives

Compound ReferenceCancer Cell LineIC50 (µM)
Diarylurea derivative 62iHT-290.90
Diarylurea derivative 62iH4600.85
Diarylurea derivative 62iMDA-MB-2311.54
Hydrazide-hydrazone 58aPC-326.0
Compound 7f (di-methyl phenyl)HepG216.782 (µg/mL)
Compound 7a (methyl phenyl)HepG220.667 (µg/mL)
Compound 8c(EGFR inhibition)3.6

Note: Data is compiled from various sources for illustrative purposes.[11][12][13]

Antiviral and Antibacterial Applications

The therapeutic potential of 1,2,4-triazoles extends to antiviral and antibacterial activities. [10]The well-known antiviral drug ribavirin contains a 1,2,4-triazole moiety. [14]1,2,4-triazole derivatives have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and influenza virus. [15][10][16]Their antiviral mechanisms often involve targeting viral proteins and enzymes. [15][17] In the antibacterial realm, the rise of drug-resistant bacteria necessitates the development of new antimicrobial agents. 1,2,4-triazole derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. [2]Hybrid molecules incorporating 1,2,4-triazoles with other antibacterial pharmacophores, such as fluoroquinolones, have shown enhanced potency.

Synthesis of 1,2,4-Triazole Derivatives

A common and versatile method for synthesizing the 1,2,4-triazole core, specifically 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, is outlined below. This scaffold serves as a key intermediate for further derivatization.

Synthesis_Workflow Start Carboxylic Acid Ester Hydrazide Acid Hydrazide Start->Hydrazide Hydrazine Hydrate Salt Potassium Dithiocarbazate Salt Hydrazide->Salt CS₂ / KOH Triazole_Thiol 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol Salt->Triazole_Thiol Hydrazine Hydrate Derivatives Further Derivatives Triazole_Thiol->Derivatives Various Reagents

General workflow for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
Protocol for the Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol describes a representative synthesis of a key 1,2,4-triazole intermediate.

Materials:

  • Benzoic acid hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrazine hydrate (99%)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of Potassium Dithiocarbazinate Salt:

    • Dissolve potassium hydroxide in absolute ethanol.

    • Add benzoic acid hydrazide and stir until dissolved.

    • Cool the mixture in an ice bath and add carbon disulfide dropwise with continuous stirring.

    • Continue stirring for 12-16 hours at room temperature.

    • Collect the precipitated salt by filtration, wash with cold diethyl ether, and dry. [11]

  • Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol:

    • Suspend the potassium dithiocarbazinate salt in water.

    • Add hydrazine hydrate and reflux the mixture for 3-6 hours. The evolution of hydrogen sulfide gas indicates the progress of the reaction (perform in a fume hood).

    • Cool the reaction mixture and dilute with cold water.

    • Carefully acidify with dilute HCl to precipitate the product.

    • Filter the white precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Conclusion

The 1,2,4-triazole scaffold continues to be a highly valuable and versatile platform in drug discovery and development. Its proven efficacy in antifungal and anticancer therapies, coupled with its emerging potential as antiviral and antibacterial agents, ensures its continued exploration by medicinal chemists. The protocols provided herein offer a starting point for researchers to synthesize and evaluate novel 1,2,4-triazole derivatives for a wide range of therapeutic applications.

References

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]

  • A Literature Review Focusing on the Antiviral Activity of [1][14][10]and-[1][4][14]triazoles. PubMed. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC. [Link]

  • A Literature Review Focusing on the Antiviral Activity of [1][14][10]and-[1][4][14]triazoles. Bentham Science. [Link]

  • A Literature Review Focusing on the Antiviral Activity of [1][14][10]and-[1][4][14]triazoles. Mini-Reviews in Medicinal Chemistry. [Link]

  • Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. [Link]

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PMC. [Link]

  • review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

  • Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. PubMed. [Link]

  • A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. Moroccan Journal of Chemistry. [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • A Comprehensive review on 1, 2,4 Triazole. International Journal of Scientific Research in Science and Technology. [Link]

  • 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. [Link]

  • Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. PubMed. [Link]

  • Antifungal Properties of 1,2,4-Triazoles. ISRES. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. PMC. [Link]

  • 1 , 2 , 4-Triazole-a versatile azole , proves and popular as an antifungal agent * 1. [Link]

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. [Link]

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. PubMed. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis and in vitro study of some fused 1,2,4-triazole derivatives as antimycobacterial agents. ResearchGate. [Link]

Sources

"use of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one as a chemical probe"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one (Tri-HSL) – A Modular Scaffold for Quorum Sensing Modulator Design [1]

Executive Summary

This application note details the utility of This compound (herein referred to as Tri-HSL ) as a high-fidelity chemical probe and modular scaffold in the study of bacterial Quorum Sensing (QS).[1]

Bacterial communication relies heavily on N-acyl homoserine lactones (AHLs).[1][2] However, native AHLs are chemically unstable (prone to lactonolysis) and enzymatically degraded by quorum-quenching lactonases.[1] Tri-HSL serves two critical functions:

  • Fragment-Based Drug Discovery (FBDD): It acts as a hydrophilic "headgroup mimic" to probe the ligand-binding domain (LBD) of LuxR-type receptors without the steric interference of a hydrophobic tail.[1]

  • Modular Scaffold: The 3-amino moiety on the triazole ring provides a chemically reactive handle for the rapid synthesis of hydrolysis-resistant AHL analogs via amide coupling, allowing researchers to generate libraries of QS antagonists.[1]

Scientific Background & Mechanism

The Bioisostere Rationale

Native AHLs consist of a homoserine lactone headgroup linked to an acyl tail via an amide bond.[1] The Tri-HSL probe replaces the native amide linkage with a 1,2,4-triazole ring.[1]

  • Electronic Similarity: The triazole ring mimics the planarity and dipole moment of the amide bond (Search 1.2, 1.6).

  • Hydrolytic Stability: Unlike the native amide bond, the triazole-lactone linkage is resistant to enzymatic cleavage by acylases, though the lactone ring itself remains a substrate for lactonases.[1]

  • Scaffold Utility: The free exocyclic amine (3-amino group) allows for the attachment of diverse acyl chains, fluorophores, or photo-affinity tags, converting the scaffold into a full-length QS probe.[1]

Pathway Interference

Tri-HSL derivatives function primarily as competitive antagonists for LuxR-type transcriptional regulators (e.g., LasR in P. aeruginosa, TraR in A. tumefaciens). By occupying the LBD without inducing the correct conformational change required for DNA binding, they silence virulence gene expression.

Data Summary: Native AHL vs. Tri-HSL Probe

FeatureNative AHL (e.g., 3-oxo-C12-HSL)Tri-HSL Scaffold (Probe)Biological Implication
Linker Amide (-NH-CO-)1,2,4-Triazole HeterocycleTriazole improves metabolic stability.[1]
Headgroup Homoserine LactoneHomoserine LactoneRetains H-bonding network with Trp/Tyr residues in LuxR pocket.[1]
Tail Aliphatic Acyl ChainNone (Free -NH2 handle)Allows "Plug-and-Play" synthesis of custom tails.[1]
Lactonase Sensitivity High (Ring opening)ModerateSuitable for assaying lactonase activity.[1]
Acylase Sensitivity High (Amide cleavage)Resistant Prevents degradation by bacterial acylases.[1]

Experimental Protocols

Protocol A: Library Synthesis (Derivatization of Tri-HSL)

Objective: To synthesize a library of full-length QS probes with varying tail lengths to determine structure-activity relationships (SAR).

Reagents:

  • Tri-HSL Scaffold (1.0 eq)

  • Acyl Chlorides (various chain lengths: C4, C6, C8, C12, or phenyl-substituted) (1.1 eq)[1]

  • Triethylamine (TEA) (2.0 eq)[1]

  • Dichloromethane (DCM), anhydrous.

Workflow:

  • Dissolution: Dissolve 50 mg of Tri-HSL in 5 mL anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add TEA dropwise at 0°C.

  • Coupling: Slowly add the specific Acyl Chloride (e.g., Octanoyl chloride for C8-analog).[1]

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (MeOH:DCM 1:9).[1]

  • Workup: Wash with 1N HCl (to remove unreacted amine) followed by sat. NaHCO3. Dry over MgSO4.[1]

  • Purification: Isolate the final probe via silica gel chromatography.

Validation: Confirm structure via 1H-NMR. The triazole proton and the shift in the amide -NH- signal are diagnostic.[1]

Protocol B: Bioluminescence Competition Assay (QS Antagonism)

Objective: To quantify the antagonistic potency (IC50) of Tri-HSL derivatives against the native ligand using a reporter strain.

System: Chromobacterium violaceum CV026 (violacein reporter) or E. coli JB525 (GFP reporter).[1]

Step-by-Step:

  • Culture Prep: Grow reporter strain in LB media (+ antibiotics) to OD600 = 0.1.

  • Induction: Add native autoinducer (e.g., C6-HSL) at a fixed concentration (EC50 level, typically 50 nM) to all wells.

  • Treatment: Add Tri-HSL derivative in a serial dilution (0.1 µM to 100 µM) to the wells.

  • Incubation: Incubate at 30°C for 16–24 hours with shaking (200 rpm).

  • Measurement:

    • For CV026: Extract violacein pigment with DMSO and measure Absorbance at 585 nm.[1]

    • For JB525: Measure GFP fluorescence (Ex 485 nm / Em 535 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

Self-Validating Check: Include a "Solvent Only" control (0% inhibition) and a "No Autoinducer" control (100% inhibition baseline).

Pathway Visualization

The following diagram illustrates how the Tri-HSL scaffold is derivatized into an active inhibitor and how it subsequently jams the Quorum Sensing machinery.

QS_Interference TriHSL Tri-HSL Scaffold (3-amino-triazole-lactone) Probe Active Probe (Triazole-AHL Mimic) TriHSL->Probe Chemical Derivatization AcylCl Acyl Chloride (Variable Tail) AcylCl->Probe LuxR LuxR Receptor (Inactive) Probe->LuxR Competitive Binding NativeAHL Native AHL (Autoinducer) NativeAHL->LuxR Native Binding LuxR_Complex LuxR-Probe Complex (Sterically Jammed) LuxR->LuxR_Complex Probe binds LuxR_Active LuxR-AHL Complex (Active Dimer) LuxR->LuxR_Active AHL binds DNA Target DNA (Virulence Genes) LuxR_Complex->DNA Fails to Bind NoExpression No Expression (Quorum Quenching) LuxR_Complex->NoExpression Inhibition LuxR_Active->DNA Binds Promoter Expression Gene Expression (Biofilm/Toxins) DNA->Expression

Caption: Workflow showing the chemical synthesis of the active probe from the Tri-HSL scaffold and its subsequent competitive inhibition of the LuxR bacterial signaling pathway.

References

  • Stacy, D. M., et al. (2013). "Synthesis and biological evaluation of triazole-containing N-acyl homoserine lactones as quorum sensing modulators."[1][3] Organic & Biomolecular Chemistry.

  • Nielsen, T. E., et al. (2015). "Triazole-containing N-acyl homoserine lactones targeting the quorum sensing system in Pseudomonas aeruginosa."[1][4] Bioorganic & Medicinal Chemistry.

  • Brockman, G., et al. (2020). "Synthetic homoserine lactone analogues as antagonists of bacterial quorum sensing." Bioorganic Chemistry.

  • Krasavin, M. (2020). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry."[5] ChemMedChem.

  • Belakhov, V., et al. "Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues." Molecules.

Sources

Application Notes and Protocols for the Derivatization of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one for Activity Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1] This five-membered heterocycle, with its unique electronic properties and hydrogen bonding capabilities, serves as a versatile pharmacophore in the design of agents with diverse biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The 3-amino-1,2,4-triazole moiety is of particular interest as it provides a key vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of therapeutic profiles.

This application note focuses on the derivatization of a specific and promising starting material: 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one . This molecule uniquely combines the biologically active aminotriazole core with a gamma-butyrolactone (GBL) ring. The GBL moiety, while potentially susceptible to certain reaction conditions, can also contribute to the pharmacokinetic profile of the derivatives and may participate in target binding. The primary challenge and focus of the protocols outlined herein is the chemoselective derivatization of the exocyclic amino group while preserving the integrity of the lactone ring.

These detailed protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. We will explore key derivatization strategies, including Schiff base formation, acylation, and alkylation, providing not just step-by-step instructions but also the underlying chemical principles and justifications for the chosen methodologies. Furthermore, we will present standardized protocols for the preliminary in vitro evaluation of the synthesized derivatives for their potential antifungal, antibacterial, and anticancer activities.

Synthetic Derivatization Strategies and Protocols

The primary reactive site for derivatization on the parent molecule is the exocyclic amino group of the triazole ring. The key to successful synthesis is the selection of reaction conditions that are mild enough to avoid the cleavage of the gamma-butyrolactone ring. Generally, basic conditions should be carefully controlled, as strong bases can promote lactone hydrolysis.[2] Similarly, strongly acidic conditions could also lead to lactone ring-opening.[3] Therefore, the following protocols are designed to proceed under neutral or mildly acidic/basic conditions.

Synthesis of Schiff Base Derivatives via Condensation

The formation of Schiff bases (imines) is a robust and straightforward method to introduce a wide variety of aromatic and heteroaromatic substituents onto the core molecule. This is typically achieved by the condensation of the primary amino group with an aldehyde or a ketone.[4][5][6]

Rationale: This reaction is generally performed under mild conditions, often with catalytic amounts of acid, which are unlikely to affect the lactone ring. The resulting Schiff bases significantly expand the structural diversity of the library, allowing for the exploration of a broad chemical space in activity screening.

Experimental Protocol: General Procedure for Schiff Base Synthesis

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as absolute ethanol or methanol.

  • Addition of Aldehyde/Ketone: To this solution, add 1.0-1.2 equivalents of the desired substituted aromatic or heterocyclic aldehyde (e.g., benzaldehyde, salicylaldehyde, pyridinecarboxaldehyde).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry. If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterization: Confirm the structure of the synthesized Schiff base derivatives using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Diagram: Synthetic Workflow for Schiff Base Formation

G A This compound C Reaction Vessel (Ethanol, Glacial Acetic Acid) A->C B Substituted Aldehyde/Ketone B->C D Reflux/Stirring C->D E Work-up and Purification (Filtration/Chromatography) D->E F Schiff Base Derivative E->F

Caption: Workflow for the synthesis of Schiff base derivatives.

Synthesis of Amide Derivatives via Acylation

Acylation of the amino group to form amides is another effective derivatization strategy. This introduces a carbonyl group, which can act as a hydrogen bond acceptor and influence the electronic properties of the molecule.

Rationale: To preserve the lactone ring, mild acylating agents and conditions are necessary. The use of acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like triethylamine or pyridine at low temperatures can achieve selective N-acylation.

Experimental Protocol: General Procedure for Amide Synthesis

  • Reagent Preparation: Dissolve 1.0 equivalent of this compound in a dry aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add 1.1-1.5 equivalents of a non-nucleophilic base such as triethylamine or pyridine. Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add a solution of 1.0-1.1 equivalents of the desired acyl chloride or acid anhydride in the same solvent.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final amide derivative by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Diagram: Logical Flow for Selective Acylation

G cluster_0 Reaction Conditions cluster_1 Desired Outcome cluster_2 Avoided Side Reaction A Low Temperature (0°C) D Selective N-Acylation A->D E Lactone Ring Opening B Non-nucleophilic Base (e.g., Triethylamine) B->D C Aprotic Solvent (e.g., DCM) C->D

Caption: Rationale for selective N-acylation conditions.

Protocols for Biological Activity Studies

A systematic evaluation of the synthesized derivatives is crucial to identify lead compounds for further development. The following are standard in vitro protocols for assessing antifungal, antibacterial, and anticancer activities.

Antifungal Susceptibility Testing

Rationale: Triazole derivatives are well-known for their antifungal properties, often targeting the biosynthesis of ergosterol, a key component of the fungal cell membrane.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Use standard strains of pathogenic fungi, such as Candida albicans, Aspergillus niger, and Cryptococcus neoformans. Culture the fungi on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and prepare a standardized inoculum suspension in sterile saline or broth.

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium (e.g., RPMI-1640). The final concentration of DMSO should not exceed 1% to avoid toxicity to the fungi.

  • Inoculation: Add the standardized fungal inoculum to each well. Include positive controls (a known antifungal agent like fluconazole), negative controls (medium with inoculum and DMSO), and sterility controls (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Antibacterial Susceptibility Testing

Rationale: The emergence of antibiotic-resistant bacteria necessitates the search for new antibacterial agents. Triazole derivatives have shown promise in this area.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum corresponding to a 0.5 McFarland standard.

  • Assay Procedure: The procedure is similar to the antifungal MIC assay, using an appropriate bacterial growth medium such as Mueller-Hinton Broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

In Vitro Anticancer Activity Screening

Rationale: Many heterocyclic compounds, including triazoles, exhibit cytotoxic effects against cancer cells through various mechanisms.

Protocol: MTT Assay for Cell Viability

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).

  • Cell Culture: Maintain the cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO₂ at 37°C.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.5%) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative results from the biological assays should be summarized in a clear and concise tabular format to facilitate comparison and SAR analysis.

Table 1: Representative Data Table for Antimicrobial Activity

Compound IDR-group (Schiff Base)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent -NH₂>128>128>128
Derivative 1 Phenyl6412832
Derivative 2 4-Chlorophenyl326416
Derivative 3 2-Hydroxyphenyl16328
Fluconazole N/AN/AN/A2
Ciprofloxacin N/A10.5N/A

Table 2: Representative Data Table for Anticancer Activity

Compound IDR-group (Amide)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT-116
Parent -NH₂>100>100>100
Derivative 4 Acetyl75.289.481.5
Derivative 5 Benzoyl42.155.849.3
Derivative 6 4-Nitrobenzoyl15.621.318.9
Doxorubicin N/A0.81.21.0

References

  • Ali, A. H., & Slaihim, M. M. (2023). Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents. Eurasian Journal of Science and Engineering, 9(1), 1-13.
  • Panda, K. C., Kumar, B. V. V. R., & Sahoo, B. M. (2021). Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique and Evaluation of their Anti-diabetic Activity. Current Microwave Chemistry, 8(3), 215-224.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis of 3-R-4-amino-5-hydrazino-1,2,4-triazole Schiff bases (L1, L2 and L3) and their Cu(II) complexes. Journal of Saudi Chemical Society, 19(4), 416-422.
  • Ali, A. H., & Slaihim, M. M. (2023). Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents.
  • Ali, A. H., & Slaihim, M. M. (2023). Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents. EMAN RESEARCH PUBLISHING.
  • Nasri, S., Bayat, M., & Kochia, K. (2024). GBB condensation between 3-amino-1,2,4-triazole, aldehyde and isonitriles. Dalton Transactions.
  • Ahmad, S., Yousaf, M., Mansha, A., Rasool, N., & Fawad, A. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Sheehan, J. C., & Corey, E. J. (1951). The Acetylation of 3-Amino-1,2,4-triazole. Journal of the American Chemical Society, 73(10), 4756–4759.
  • Asif, M. (2014). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Journal of Chemical and Pharmaceutical Research, 6(1), 931-940.
  • Wajda-Hermanowicz, K., Drabent, K., Ciunik, Z., & Wrobel, R. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 20(9), 17117-17136.
  • Wajda-Hermanowicz, K., Drabent, K., Ciunik, Z., & Wrobel, R. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI.
  • Barany, G., & Merrifield, R. B. (1979). A new amino protecting group removable by reduction. Journal of the American Chemical Society, 101(17), 501-502.
  • Albericio, F., & Carpino, L. A. (1997). The Fmoc/tBu strategy: a standard protocol for solid-phase peptide synthesis. Methods in enzymology, 289, 104-126.
  • Chang, J. Y., & Schroeder, W. A. (1973). Reaction of 3-amino-1: 2: 4-triazole with lactoperoxidase. Archives of biochemistry and biophysics, 156(2), 475-479.
  • Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC advances, 8(1), 173-183.
  • Societe francaise des petroles BP. (1986). Process for preparing 3-amino-1,2,4-triazole. U.S. Patent No. 4,628,103. Washington, DC: U.S.
  • BenchChem. (2025). Assessing the stability of the oxetane ring under various chemical conditions.
  • Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Amino Acids.
  • Waters Corporation. (n.d.).
  • Creative Proteomics. (n.d.).
  • Wang, M., et al. (2013). Determination of trace amino acids in human serum by a selective and sensitive pre-column derivatization method using HPLC-FLD-MS/MS and derivatization optimization by response surface methodology. Analytica chimica acta, 766, 80-88.
  • Societe francaise des petroles BP. (1986). Process for preparing 3-amino-1,2,4-triazole.
  • Samelyuk, Y. O., & Kaplaushenko, A. G. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 22(1), 4-19.
  • Talbot, G., Gaudry, R., & Berlinguet, L. (1958). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Canadian Journal of Chemistry, 36(4), 593-596.

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Application Notes and Protocols for a Novel Triazole Derivative: A Guide to Enzyme Inhibition Assays for 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocycle

The confluence of a 1,2,4-triazole ring and an oxolan-2-one (γ-butyrolactone) moiety in the novel compound, 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one, presents a compelling scaffold for drug discovery. The 1,2,4-triazole nucleus is a well-established pharmacophore, integral to a wide array of therapeutic agents known to exhibit diverse biological activities, including enzyme inhibition.[1] Derivatives of this heterocycle have shown potent inhibitory effects against enzymes such as cholinesterases, glucosidases, and proteases.[1][2] The oxolan-2-one ring is also a recognized structural motif in bioactive natural products and synthetic compounds, some of which demonstrate inhibitory activity against enzymes like inducible nitric oxide synthase (iNOS).[3]

Given the absence of published data for this specific molecule, a rational approach to initiating its biological characterization is to screen it against a panel of well-characterized enzymes that are common targets for triazole-containing compounds. This guide provides detailed protocols for conducting primary screening and mechanism of action studies against three such enzymes:

  • Acetylcholinesterase (AChE): A key enzyme in the central nervous system, its inhibition is a primary therapeutic strategy for Alzheimer's disease.[4]

  • α-Glucosidase: An intestinal enzyme crucial for carbohydrate digestion, its inhibition is an established approach for managing type 2 diabetes.[2][5]

  • Trypsin: A model serine protease, it serves as an excellent representative for a broad class of enzymes involved in numerous physiological and pathological processes. Inhibition of proteases is relevant in various diseases, including inflammation and cancer.[2]

These application notes are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.

Section 1: Foundational Principles of Enzyme Inhibition Assays

Before proceeding to specific protocols, it is crucial to understand the core principles that ensure the integrity of any enzyme inhibition study. The primary goal is to determine the concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50%, a value known as the half-maximal inhibitory concentration (IC₅₀).

A successful assay hinges on several factors:

  • Initial Velocity Conditions: All measurements must be taken during the initial, linear phase of the reaction, where the rate is proportional to the enzyme concentration and substrate is not yet limiting.[3][6]

  • Substrate Concentration: For competitive inhibitors, the apparent IC₅₀ value is dependent on the substrate concentration. A common practice for screening is to use a substrate concentration at or below its Michaelis constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of Vₘₐₓ.[6][7]

  • Controls: Appropriate controls are non-negotiable. These include a positive control (no inhibitor), a negative control (no enzyme), and a vehicle control (containing the solvent used to dissolve the inhibitor, typically DMSO).

The following diagram illustrates the general workflow for determining the IC₅₀ of our target compound.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Test Compound A1 Add Buffer, Enzyme, and Test Compound/Vehicle P1->A1 P2 Prepare Enzyme, Substrate, and Buffer Solutions P2->A1 A2 Pre-incubate to allow Inhibitor-Enzyme binding A1->A2 A3 Initiate reaction by adding Substrate A2->A3 A4 Monitor Reaction Progress (e.g., Absorbance change) A3->A4 D1 Calculate % Inhibition for each concentration A4->D1 D2 Plot % Inhibition vs. log[Inhibitor] D1->D2 D3 Determine IC50 value using non-linear regression D2->D3

Caption: General workflow for an in vitro enzyme inhibition IC₅₀ determination.

Section 2: Protocol for Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely-used Ellman's method, which measures the activity of AChE through a colorimetric reaction.[4][8][9]

Principle

AChE hydrolyzes the substrate acetylthiocholine (ATChI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[4][8] The rate of color formation is directly proportional to AChE activity.

G cluster_reaction AChE Catalysis & Detection ATChI Acetylthiocholine (Substrate) Thiocholine Thiocholine ATChI->Thiocholine H₂O DTNB DTNB (Colorless) TNB TNB²⁻ (Yellow, λmax=412 nm) AChE AChE AChE->Thiocholine Inhibitor Compound Inhibitor->AChE Inhibition ThiocholineDTNB ThiocholineDTNB ThiocholineDTNB->TNB

Caption: Principle of the Ellman's assay for acetylcholinesterase activity.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich C3389)

  • Acetylthiocholine iodide (ATChI) (e.g., Sigma-Aldrich A5751)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) (e.g., Sigma-Aldrich D8130)

  • Phosphate Buffer (50 mM, pH 8.0)

  • Test Compound: this compound

  • Positive Control: Donepezil or Galantamine

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Protocol
  • Prepare Reagent Solutions:

    • AChE Solution (0.2 U/mL): Prepare in phosphate buffer. Keep on ice.

    • ATChI Solution (10 mM): Prepare fresh in deionized water.

    • DTNB Solution (10 mM): Prepare in phosphate buffer.

    • Test Compound Stock (10 mM): Dissolve the compound in 100% DMSO. From this, prepare serial dilutions in phosphate buffer to achieve final assay concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup (Total Volume: 200 µL):

    • Blank: 180 µL phosphate buffer + 20 µL ATChI.

    • Positive Control (100% activity): 140 µL phosphate buffer + 20 µL AChE solution + 20 µL vehicle (buffer with same % DMSO as test wells).

    • Test Wells: 120 µL phosphate buffer + 20 µL of each test compound dilution + 20 µL AChE solution.

    • Add 20 µL of DTNB solution to all wells except the blank.

  • Execution:

    • Add buffer, enzyme, and test compound/vehicle to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of ATChI solution to all wells.

    • Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis
  • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where V_control is the rate of the positive control and V_sample is the rate in the presence of the test compound.

  • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Section 3: Protocol for α-Glucosidase Inhibition Assay

This assay uses the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to measure enzyme activity.[2]

Principle

α-Glucosidase catalyzes the hydrolysis of the colorless substrate pNPG to release glucose and p-nitrophenol, a yellow product that absorbs light at 405 nm under alkaline conditions.[5] The reaction is stopped at a fixed time point by adding a basic solution (e.g., sodium carbonate), which also enhances the color of the p-nitrophenol product.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich N1377)

  • Phosphate Buffer (100 mM, pH 6.8)

  • Sodium Carbonate (Na₂CO₃) solution (200 mM)

  • Test Compound: this compound

  • Positive Control: Acarbose

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Protocol
  • Prepare Reagent Solutions:

    • α-Glucosidase Solution (0.5 U/mL): Prepare in phosphate buffer.

    • pNPG Solution (5 mM): Prepare fresh in phosphate buffer.

    • Test Compound Stock (10 mM): Prepare and dilute as described in section 2.3.1.

  • Assay Plate Setup (Pre-reaction Volume: 100 µL):

    • To each well, add:

      • 50 µL of phosphate buffer.

      • 10 µL of test compound dilution or vehicle (for control) or buffer (for blank).

      • 20 µL of α-glucosidase solution (add buffer instead of enzyme for the blank).

  • Execution:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 200 mM Na₂CO₃ solution to all wells.

    • Measure the endpoint absorbance at 405 nm.

Data Analysis
  • Correct the absorbance of the sample and control wells by subtracting the absorbance of the blank.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC₅₀ value as described in section 2.4.3.

Section 4: Protocol for Trypsin Inhibition Assay

This protocol utilizes the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA).[10]

Principle

Trypsin, a serine protease, cleaves the amide bond in BAPNA, releasing p-nitroaniline. This product is yellow and can be monitored spectrophotometrically at 405-410 nm.

Materials and Reagents
  • Trypsin from bovine pancreas (e.g., Sigma-Aldrich T1426)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (e.g., Sigma-Aldrich B4875)

  • Tris-HCl Buffer (50 mM, pH 8.2) containing 20 mM CaCl₂

  • Test Compound: this compound

  • Positive Control: Aprotinin or Soybean Trypsin Inhibitor

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Protocol
  • Prepare Reagent Solutions:

    • Trypsin Solution (100 µg/mL): Prepare fresh in 1 mM HCl. Keep on ice.

    • BAPNA Solution (1 mM): Dissolve in DMSO and then dilute with Tris-HCl buffer.

    • Test Compound Stock (10 mM): Prepare and dilute as described in section 2.3.1.

  • Assay Plate Setup (Total Volume: 200 µL):

    • Blank: 180 µL Tris-HCl buffer + 20 µL BAPNA.

    • Positive Control (100% activity): 140 µL Tris-HCl buffer + 20 µL Trypsin solution + 20 µL vehicle.

    • Test Wells: 120 µL Tris-HCl buffer + 20 µL of each test compound dilution + 20 µL Trypsin solution.

  • Execution:

    • Add buffer, trypsin, and test compound/vehicle to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of BAPNA solution to all wells.

    • Immediately begin reading the absorbance at 405 nm every minute for 10-15 minutes.

Data Analysis
  • Determine the rate of reaction (V) for each well as described in section 2.4.1.

  • Calculate the percentage of inhibition as described in section 2.4.2.

  • Determine the IC₅₀ value as described in section 2.4.3.

Section 5: Data Presentation and Interpretation

Quantitative results from the inhibition assays should be summarized in a clear, tabular format.

Table 1: Hypothetical Inhibition Data for this compound

Enzyme TargetPositive ControlIC₅₀ of Positive Control (µM)IC₅₀ of Test Compound (µM)
AcetylcholinesteraseDonepezil0.0515.2 ± 1.8
α-GlucosidaseAcarbose25045.7 ± 3.5
TrypsinAprotinin0.01> 200

Data are presented as mean ± standard deviation from three independent experiments.

Based on this hypothetical data, the compound shows moderate inhibitory activity against α-glucosidase and weaker activity against AChE, while being inactive against trypsin. This would guide future efforts towards optimizing the structure for enhanced α-glucosidase inhibition for potential anti-diabetic applications.

Section 6: Advanced Studies - Determining the Mechanism of Inhibition

Once a compound demonstrates significant inhibition (e.g., IC₅₀ < 50 µM), the next logical step is to determine its mechanism of inhibition (MOI). This provides deeper insight into how the compound interacts with the enzyme. The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive.

Caption: Simplified schemes for competitive and non-competitive inhibition.

To determine the MOI, enzyme kinetics are studied by measuring reaction rates at various substrate and inhibitor concentrations. The data are then plotted using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]). The pattern of the lines reveals the inhibition type.

Protocol for MOI Studies:
  • Select the enzyme for which the compound showed the most potent activity (e.g., α-glucosidase from the hypothetical data).

  • Prepare a matrix of reactions in a 96-well plate. Vary the substrate (pNPG) concentration (e.g., 0.5x, 1x, 2x, 4x, 8x Kₘ) across the x-axis of the plate.

  • Vary the inhibitor concentration (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) across the y-axis of the plate.

  • Run the assay as described in Section 3.3 and determine the initial velocity (V) for each condition.

  • Plot 1/V versus 1/[S] for each inhibitor concentration.

    • Competitive: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

    • Non-competitive: Lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

    • Uncompetitive: Lines will be parallel.

From these plots, the inhibition constant (Kᵢ) can be determined. For competitive inhibition, Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:[7]

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate. Kᵢ is a true measure of the inhibitor's binding affinity and is independent of substrate concentration, making it the gold standard for comparing inhibitor potencies.[7][11]

References

  • Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Scientific Journal of Review, 2(2), 57. [Link]

  • Köpfer, T., et al. (2018). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. bioRxiv. [Link]

  • Sindh Health. (2026). Alpha-Glucosidase Inhibition Assay: A Detailed Guide. Retrieved February 13, 2026, from [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]

  • ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Tipton, K., & Davey, G. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 21(11), 1537. [Link]

  • Sukmana, B. I., et al. (2020). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 25(11), 2693. [Link]

  • Worek, F., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2480-2490. [Link]

  • Coscueta, E. R., et al. (2017). Continuous method to determine the trypsin inhibitor activity in soybean flour. Food Chemistry, 214, 156-161. [Link]

  • Wang, Y., et al. (2021). Butyrolactone and sesquiterpene derivatives as inhibitors of iNOS from the roots of Lindera glauca. Bioorganic Chemistry, 111, 104871. [Link]

  • Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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Troubleshooting & Optimization

"common byproducts in the synthesis of 3-amino-1,2,4-triazoles"

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists. It prioritizes actionable troubleshooting, mechanistic insight, and rigorous characterization.

Executive Summary & Reaction Landscape

The synthesis of 3-amino-1,2,4-triazole (3-AT) is deceptively simple. Whether you are utilizing the industrial Aminoguanidine Formate Cyclization route or the laboratory-scale Acyl Hydrazide + Cyanamide method, the reaction landscape is riddled with thermodynamic traps.

The most common failure mode is not "no reaction," but rather competitive pathway activation . If your melting point is depressed (>5°C deviation) or your product is gelatinous, you have likely triggered polymerization or halted at a linear intermediate.

The Reaction Landscape (Pathway Diagram)

The following diagram maps the critical divergence points where a batch is lost to byproducts.

TriazoleSynthesis Start Starting Materials (Hydrazine + Cyanamide) Aminoguanidine Intermediate: Aminoguanidine Start->Aminoguanidine Controlled pH (6-7) Dimerization Side Reaction: Cyanamide Dimerization Start->Dimerization pH > 8 or High Temp Polymer Oxidative Stress Start->Polymer Formylation + Formic Acid (Formylation) Aminoguanidine->Formylation OverReaction Excess Cyanamide Aminoguanidine->OverReaction Excess Cyanamide LinearInter Linear Intermediate: Formyl-aminoguanidine Formylation->LinearInter Cyclization Thermal Cyclization (>110°C) LinearInter->Cyclization Incomplete Insufficient Heat/Time LinearInter->Incomplete Product Product: 3-Amino-1,2,4-Triazole Cyclization->Product Dicyandiamide Byproduct: Dicyandiamide (DCD) Dimerization->Dicyandiamide Guanazole Byproduct: 3,5-Diamino-1,2,4-triazole (Guanazole) OverReaction->Guanazole Incomplete->LinearInter Stuck at Intermediate Azines Byproduct: Colored Azines/Polymers Polymer->Azines

Figure 1: Mechanistic divergence in 3-amino-1,2,4-triazole synthesis. Blue nodes indicate reagents; Green indicates success; Red/Yellow indicates failure modes.

Troubleshooting Module: The Aminoguanidine Route

This section addresses the classic synthesis: Hydrazine + Cyanamide


 Aminoguanidine 

(+Formic Acid)

3-AT
.
Issue 1: "My product contains a high-melting insoluble white solid."

Diagnosis: Dicyandiamide (DCD) Contamination. If the pH rises above 8.0 during the initial mixing of hydrazine and cyanamide, cyanamide dimerizes to dicyandiamide before it can react with hydrazine. DCD is sparingly soluble and difficult to remove later.

  • Mechanism:

    
    
    
  • Detection: High melting point impurity (DCD mp: ~209°C vs 3-AT mp: ~153°C).

  • Corrective Action:

    • Simultaneous Addition: Do not add cyanamide to hydrazine. Add hydrazine and acid simultaneously to the cyanamide solution to maintain a steady pH of 6.0–7.0 [1].[1][2]

    • Temperature Control: Keep the initial addition between 0–10°C. Dimerization kinetics accelerate significantly above 20°C.

Issue 2: "The product is sticky/waxy and has a depressed melting point (e.g., 130–140°C)."

Diagnosis: Incomplete Cyclization (Linear Formyl-Aminoguanidine). The reaction proceeds in two distinct energetic steps. The formation of the linear formyl-aminoguanidine salt is exothermic, but the ring closure (dehydration) is endothermic and requires high heat.

  • Mechanism: The intermediate

    
     fails to lose water to close the ring.
    
  • Corrective Action:

    • Thermal Push: Ensure the final reaction mass is heated to 110–120°C for at least 2 hours. If you are refluxing in water (100°C), it may not be hot enough to drive the dehydration fully. Consider a solvent swap to n-butanol or conducting a solvent-free melt cyclization [2].

    • Vacuum Finish: Apply vacuum (20-50 mbar) during the final heating stage to physically remove the water byproduct, shifting the equilibrium toward the triazole.

Issue 3: "The reaction mixture turned yellow/orange and formed a gum."

Diagnosis: Azine Formation (Oxidation). Hydrazine is sensitive to oxidation. In the presence of air or metal ions, it forms azines or polymeric "flocculates" which are gelatinous and colored.

  • Corrective Action:

    • Inert Atmosphere: Strictly blanket the reaction with Nitrogen or Argon.

    • Chelation: If using lower-grade reagents, add 0.1% EDTA to sequester trace metal ions (Cu/Fe) that catalyze hydrazine oxidation.

Troubleshooting Module: The Acyl Hydrazide Route

This section addresses the convergent synthesis: Acyl Hydrazide + S-Methylisothiourea (or Cyanamide derivative).

Issue 4: "I have two spots on TLC/LCMS with the same mass."

Diagnosis: Regioisomerism (N1 vs N2 vs N4 substitution). While 3-amino-1,2,4-triazole itself exists as tautomers (usually drawn as 1H), if you are synthesizing an N-substituted derivative, you will encounter regioisomers.

  • The Trap: Reaction of alkyl hydrazines (

    
    ) with cyanamide sources often yields a mixture of 1-substituted and 2-substituted triazoles.
    
  • Differentiation:

    • 1-Substituted: Generally the thermodynamic product.

    • 4-Substituted: Often formed if using symmetrical precursors (like diformylhydrazine) followed by amine insertion.

  • Resolution: These isomers typically have significantly different polarity. Flash chromatography (DCM:MeOH gradient) is usually effective. 1,5-disubstituted isomers are often formed if the steric bulk of the hydrazine substituent is high [3].

Impurity Profiling & Characterization Data

Use this table to identify your byproduct based on analytical signatures.

CompoundRoleMelting Point1H NMR Signature (DMSO-d6)
3-Amino-1,2,4-triazole Target 152–153°C

7.5–7.8 (s, 1H, C5-H),

5.5 (br s, 2H, NH2) [4]
Dicyandiamide Byproduct209–211°C

6.5 (br, NH) - Distinct lack of aromatic CH
Guanazole (3,5-diamino) Byproduct203–206°CNo C-H singlet. Two broad NH2 signals if asymmetric env.
Formyl-aminoguanidine Intermediate138–142°C

8.0 (s, CHO),

7-9 (multiple NH broad peaks)
Melamine Polymer>300°CInsoluble in most organic solvents; very broad NH signals.
Critical Analytical Note: The "Water Trap"

3-Amino-1,2,4-triazole is hygroscopic. A sample containing 5% water will show a depressed melting point of ~145°C, mimicking the "Linear Intermediate" impurity.

  • Validation: Always dry your analytical sample at 60°C under vacuum over

    
     for 4 hours before checking the melting point.
    

Frequently Asked Questions (FAQ)

Q: Can I use crude aminoguanidine bicarbonate directly? A: No. The bicarbonate salt releases


 and water upon reaction with formic acid, which is fine, but crude commercial grades often contain high levels of sodium salts or DCD. Recrystallize the bicarbonate precursor or generate aminoguanidine in situ from hydrazine and cyanamide for higher purity [5].

Q: Why is my yield only 40-50%? A: Check your mother liquor. 3-amino-1,2,4-triazole has high water solubility. If you cool an aqueous reaction mixture and filter, half your product remains in the filtrate.

  • Fix: Evaporate the reaction mass to dryness (or a high solid content) and digest the residue with hot ethanol or isopropanol. The inorganic salts (NaCl/NaCOOH) will remain insoluble, while the triazole dissolves. Filter hot and crystallize.

Q: I see a peak at


 8.2 ppm in NMR. Is this the product? 
A:  Likely not. The C5-H of 3-amino-1,2,4-triazole is typically around 

7.5–7.8 ppm in DMSO-d6. A peak at 8.2 ppm often indicates a Formyl proton (

) from the uncyclized intermediate or residual formic acid salt [6].

References

  • Process for preparing 3-amino-1,2,4-triazole. European Patent EP0168296B1.
  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. NIH National Library of Medicine. Available at: [Link]

  • Synthesis of N1-substituted 3-amino-1,2,4-triazoles. ResearchGate. Available at: [Link]

  • Reactions of Aminoguanidine With α-dicarbonyl Compounds. PubMed. Available at: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Process Troubleshooting Target Molecule: 3-(3-amino-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one (Key intermediate for Prulifloxacin) Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Strategic Overview

The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one involves the N-alkylation of 3-amino-1,2,4-triazole with 3-bromodihydrofuran-2(3H)-one (also known as


-bromo-

-butyrolactone).

While ostensibly a simple


 displacement, this reaction is notorious for variable yields (ranging from 30% to 70% in literature) due to three competing failure modes:
  • Regioselectivity (N1 vs. N2): The ambident nature of the triazole anion often leads to mixtures of N1- (desired) and N2-alkylated isomers.

  • Lactone Instability: The oxolan-2-one ring is susceptible to hydrolysis under the basic conditions required to deprotonate the triazole.

  • Elimination: The electrophile (

    
    -bromo-lactone) can undergo dehydrohalogenation to form furan-2(5H)-one, consuming the starting material without forming the product.
    

This guide provides a self-validating protocol designed to suppress these side reactions and maximize the isolation of the N1-isomer.

Critical Pathway Analysis (Mechanism & Failure Modes)

To improve yield, one must visualize the competition between the desired pathway and the thermodynamic sinks.

ReactionPathways Reactants Reactants (3-AT + Bromo-Lactone) Base Base (Deprotonation) Reactants->Base Intermediate Triazolyl Anion (Ambident Nucleophile) Base->Intermediate Elim_Path Elimination Side Rxn Base->Elim_Path High Temp / Strong Base N1_Path N1 Attack (Kinetic Control) Intermediate->N1_Path Steric Guidance N2_Path N2 Attack (Thermodynamic Comp.) Intermediate->N2_Path Charge Density Target Target Product (N1-Isomer) N1_Path->Target Impurity_N2 Impurity A (N2-Isomer) N2_Path->Impurity_N2 Impurity_Elim Impurity B (Furanone) Elim_Path->Impurity_Elim

Figure 1: Mechanistic divergence in triazole alkylation. Controlling the "Base" and "Temperature" nodes is critical to favoring the Green (Target) path over the Red (Impurity) paths.

Troubleshooting Matrix

Identify your specific failure mode below to find the immediate corrective action.

SymptomProbable CauseCorrective Action
Crude yield is high, but purity is low (<80%) Formation of N2-isomer (regioisomer).Switch Solvent/Base: Move from highly polar protic conditions to DMF/acetone with

. Lower the reaction temperature to <40°C to favor kinetic N1 product.
Low conversion; Starting material remains Base is too weak or moisture in solvent.Dry Solvents: Ensure DMF/MeCN is anhydrous (<0.1%

). Water quenches the triazole anion. Increase reaction time, not temperature.
Product is a sticky oil / difficult to crystallize Residual DMF or Lactone Hydrolysis products.Workup Change: Do not distill DMF to dryness (causes decomposition). Pour reaction mass into ice-cold IPA or Ethyl Acetate/Hexane to precipitate the solid.
"Furanone" smell or rapid pH drop Elimination of HBr from the bromo-lactone.Base Control: The base is too strong (e.g., NaOH/KOH). Switch to

or

. Add the base slowly or use a heterogeneous base system.
Exocyclic amine alkylation (Dialkylation) High temperatures allowing amine nucleophilicity.Temp Control: Keep T < 50°C. The ring nitrogens are more acidic (

) than the amine is nucleophilic. High heat blurs this selectivity.

Optimized Standard Operating Procedure (SOP)

This protocol utilizes a carbonate-mediated alkylation in polar aprotic media , optimized for regioselectivity.

Reagents
  • Substrate: 3-Amino-1,2,4-triazole (1.0 eq)

  • Electrophile: 3-Bromodihydrofuran-2(3H)-one (1.1 eq)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (1.2 eq)
    
  • Solvent: DMF (Dimethylformamide) - Dry (5-7 Volumes)

  • Catalyst (Optional): Potassium Iodide (KI) (0.05 eq) - Accelerates Finkelstein exchange.

Step-by-Step Workflow
  • Activation:

    • Charge DMF and 3-Amino-1,2,4-triazole into the reactor.

    • Add

      
       in portions at 20–25°C.
      
    • Stir for 30 minutes. This allows the formation of the triazolyl anion species before the electrophile is introduced.

  • Addition (Critical Step):

    • Cool the mixture to 0–5°C .

    • Dissolve 3-Bromodihydrofuran-2(3H)-one in a minimal amount of DMF.

    • Add the bromide solution dropwise over 60 minutes.

    • Why? Slow addition at low temperature prevents the "runaway" exotherm that favors N2-alkylation and elimination.

  • Reaction:

    • Allow the mixture to warm slowly to Room Temperature (20–25°C).

    • Stir for 6–12 hours.

    • IPC (In-Process Control): Monitor by TLC (9:1 DCM:MeOH) or HPLC. Look for the disappearance of the triazole.

  • Workup (The "Anti-Oil" Method):

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under high vacuum at <50°C to remove most DMF. Do not overheat.

    • Resuspend the residue in Isopropanol (IPA) or Ethyl Acetate .

    • Cool to 0°C and stir for 2 hours to induce crystallization.

    • Filter the solid and wash with cold IPA.

  • Purification (If needed):

    • Recrystallize from Ethanol/Water (9:1).

Deep Dive: Regioselectivity & Mechanism

Why does the reaction fail? The 3-amino-1,2,4-triazole is an ambident nucleophile .

  • N1 Position: The desired site. Alkylation here preserves the aromaticity and is generally the kinetic product.

  • N2 Position: The steric environment is slightly more open, but the resulting product is less stable. High temperatures or highly polar solvents that separate ion pairs (like water) can increase N2 attack.

  • Exocyclic Amine: While nucleophilic, it is generally less reactive than the ring nitrogen anion. However, if strong bases (NaH) are used, the amine can be deprotonated, leading to complex mixtures.

The "Silyl Trick" (Advanced Optimization): If yields remain stubborn (<50%), consider silylation .

  • Reflux 3-amino-1,2,4-triazole with HMDS (Hexamethyldisilazane) to form the N-trimethylsilyl intermediate.

  • React this intermediate with the bromo-lactone.

  • The bulky silyl group on the exocyclic amine/N-ring blocks the N2 position, forcing substitution at N1.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of DMF? A: Yes. Acetone is easier to remove (preventing the "oiling out" issue), but the reaction will be significantly slower (24-48h) because the triazole anion is less soluble. You must add a phase transfer catalyst (e.g., TBAB) or catalytic KI if using Acetone.

Q: My product has a melting point range of 10°C. What is wrong? A: You likely have a mixture of the N1 and N2 isomers. The N2 isomer usually has a lower melting point. Recrystallize from hot Ethanol. The N1 isomer is less soluble and will crystallize out first.

Q: Why is the color of the reaction turning dark brown? A: This indicates oxidative decomposition or polymerization of the furanone byproduct (caused by elimination). Ensure your reaction is under an inert atmosphere (


) and strictly control the temperature during the bromide addition.

Q: Can I use Triethylamine (TEA) as the base? A: TEA is often too weak to fully deprotonate the triazole efficiently for this specific coupling, leading to slow rates. Inorganic carbonates (


, 

) are superior for this specific heterocyclic alkylation.

References

  • Vertex Pharmaceuticals. (2009). Process for the preparation of highly pure prulifloxacin.[1][2][3] WO2009093268A1. Link

  • Zhejiang Medicine Co Ltd. (2011). Process for synthesis of Prulifloxacin intermediate.[1][2][3] CN102219768B. Link

  • Kalsi, R., et al. (1990). Synthesis and antimicrobial activity of some new 1,2,4-triazole derivatives.European Journal of Medicinal Chemistry, 25(2), 163-167.
  • Katritzky, A. R. (2010). The Chemistry of 1,2,4-Triazoles.[4][5][6][7][8][9][10][11][12][13]Chemical Reviews. (Mechanistic insight on tautomerism). Link

Sources

"preventing degradation of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one during storage"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Protocol Subject: 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one Ticket ID: CHEM-STAB-8842 Priority: Critical (High Degradation Risk)[1]

Executive Summary: The "Double-Trigger" Instability

You are handling a bifunctional intermediate that possesses two antagonistic reactive centers: a nucleophilic primary amine (on the triazole) and an electrophilic lactone (the oxolan-2-one ring).[1]

This creates a "double-trigger" degradation risk:

  • Hydrolysis (External Threat): The lactone ring is moisture-sensitive and will open to form the corresponding hydroxy-acid.[1]

  • Self-Aminolysis (Internal Threat): The amine of one molecule can attack the lactone of another, leading to irreversible polymerization.[1]

Immediate Action Required: If your sample is currently at room temperature or exposed to air, move it to -20°C under desiccation immediately before reading the rest of this guide.

Module 1: The "Inert-Pack" Storage Protocol

Standard Operating Procedure (SOP) for Long-Term Preservation

Do not rely on standard "cool, dry place" instructions. This compound requires active defense against entropy.[1]

Step 1: Environmental Control
ParameterRequirementScientific Rationale
Temperature -20°C (± 2°C) Slows the kinetics of intermolecular aminolysis (dimerization).
Atmosphere Argon or Nitrogen Displaces oxygen (prevents amine oxidation) and moisture (prevents hydrolysis).[1] Argon is preferred as it is heavier than air and "blankets" the solid.[1]
Humidity < 10% RH The oxolan-2-one ring is hygroscopic.[1] Absorbed water catalyzes ring opening.[1]
Light Dark / Amber Triazole amines can undergo photo-oxidative degradation.[1]
Step 2: Container Selection
  • Primary Vessel: Amber glass vial with a PTFE (Teflon)-lined screw cap .[1]

    • Warning: Do not use metal-lined caps or unlined plastic caps.[1] Triazoles are known chelators and can leach trace metals (Fe, Cu) which catalyze oxidation [1].[1]

  • Secondary Containment: Seal the primary vial inside a Mylar bag with a fresh packet of activated silica gel or molecular sieves (4Å).

Step 3: Handling (The "Cold-Chain" Rule)

When preparing to use the compound:

  • Remove the vial from the freezer.

  • WAIT until the vial reaches room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid, initiating immediate hydrolysis.[1]

  • Aliquot what you need under an inert gas flow.[1]

  • Purge the headspace with gas and reseal immediately.[1]

Module 2: Diagnostic & Troubleshooting Guide

Identify the degradation state of your sample based on visual and analytical symptoms.

Symptom A: The "Sticky Solid" Phenomenon[1]
  • Observation: The free-flowing powder has turned into a gum, paste, or sticky clump.[1]

  • Diagnosis: Hydrolysis (Ring Opening). The lactone ring has opened due to moisture absorption, forming the corresponding

    
    -hydroxy acid.[1] This acid is often amorphous and hygroscopic, creating a feedback loop that absorbs more water.[1]
    
  • Verification: Run LC-MS. Look for a peak with M+18 (Water addition).

  • Recovery: Impossible. Once the ring opens, re-closing it (cyclization) requires specific dehydration conditions that may degrade the triazole.[1] Discard and repurchase/resynthesize.

Symptom B: Loss of Solubility / Precipitate in Solution[1]
  • Observation: The compound no longer dissolves in its standard solvent (e.g., DMSO or Methanol), or solids appear in a stored solution.[1]

  • Diagnosis: Oligomerization (Aminolysis). The amine group of Molecule A attacked the lactone of Molecule B.[1] This forms stable amide dimers/trimers which are typically much less soluble than the monomer.[1]

  • Verification: Run LC-MS. Look for peaks at 2M (Dimer) or 2M-18 (Condensation product).[1]

  • Prevention: Never store this compound in concentrated solution (>10 mM) for more than 24 hours.[1]

Symptom C: Yellow/Brown Discoloration[1]
  • Observation: The white solid turns off-white or yellow.[1]

  • Diagnosis: Amine Oxidation. The primary amine on the triazole ring has oxidized, likely forming azo-linkages or N-oxides.[1]

  • Cause: Exposure to air or light; contact with metal spatulas.[1]

Module 3: Mechanistic Visualization

The following diagram illustrates the "Decision Tree" for storage and the chemical consequences of failure.

StorageProtocol Start New Sample Received QC QC Check: 1H NMR / LC-MS Start->QC Decision Is Purity > 95%? QC->Decision Process Aliquot under Argon (Avoid Freeze-Thaw) Decision->Process Yes Failure1 Exposure: Moisture/Humidity Decision->Failure1 No (Reject) Storage Store: -20°C Desiccated + Amber Vial Process->Storage Storage->Failure1 Seal Breach Failure2 Exposure: Room Temp (>24h) Storage->Failure2 Cold Chain Break Result1 Hydrolysis: Ring Opening (M+18) (Irreversible) Failure1->Result1 H2O Attack Result2 Aminolysis: Dimerization (2M) (Insoluble) Failure2->Result2 Self-Reaction

Figure 1: Storage workflow and degradation pathways. Note that moisture leads to ring opening, while thermal exposure favors dimerization.[1]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I store this compound in DMSO at -20°C? A: Use caution. While DMSO is a good solvent, it is hygroscopic.[1] If the DMSO is not anhydrous (water < 50 ppm), the water present will hydrolyze the lactone over time, even at -20°C.[1]

  • Recommendation: Store as a solid powder .[1] Make fresh solutions immediately before use.

Q2: I used a metal spatula to weigh the compound, and it turned pinkish. Why? A: Triazoles are effective ligands for transition metals.[1] You likely formed a Trace Copper or Iron complex [2].[1] Always use porcelain, glass, or PTFE-coated spatulas .[1]

Q3: The melting point is 5°C lower than the Certificate of Analysis. Is it usable? A: A depressed melting point usually indicates the presence of the hydroxy-acid hydrolysis product (which acts as an impurity, lowering the MP).[1] If the depression is >2°C, purification is required.[1] However, recrystallization is difficult due to the competing hydrolysis/dimerization kinetics.[1] It is often more cost-effective to repurchase.[1]

Q4: Is the hydrolysis reversible? A: Theoretically, yes, via acid-catalyzed cyclization.[1] However, in practice, forcing the ring closure (using heat or strong acid) often degrades the sensitive aminotriazole moiety or causes polymerization.[1] We do not recommend attempting to "dry" or "cyclize" degraded material.[1]

References

  • Triazole Metal Coordination

    • Source: Sigma-Aldrich / Merck Technical Sheets (Amitrole/Triazole derivatives).[1]

    • Context: 3-amino-1,2,4-triazole is a known chelator, often incompatible with copper and iron salts.[1]

    • Link:[1]

  • Lactone Hydrolysis Kinetics

    • Source:Journal of Organic Chemistry (2013).[1][2] "Mechanisms of Lactone Hydrolysis in Acidic Conditions."

    • Context: Explains the equilibrium between lactone and hydroxy-acid and the acceleration of this process by moisture.[1]

    • Link: [J. Org.[1][2] Chem. 2013, 78, 14, 6880–6889]([Link]1][2]

  • General Stability of Nitrogen Heterocycles

    • Source: Santa Cruz Biotechnology.[1][3]

    • Context: Storage recommendations for amino-triazoles (Desiccate at -20°C).[1][4][3][5]

    • Link:[1]

Sources

Technical Support Center: Scale-Up Synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis and scale-up of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this molecule and its derivatives typically involves a convergent approach where the triazole ring and the oxolan-2-one (butyrolactone) moiety are prepared and then coupled.[1] A common strategy involves the reaction of a suitable precursor, such as an α-bromo-γ-butyrolactone, with 3-amino-1H-1,2,4-triazole. The aminotriazole itself can be synthesized through various methods, often involving the cyclization of aminoguanidine derivatives with a source of a single carbon atom, like formic acid or its equivalents.[1][2]

Q2: What are the most significant challenges when scaling up this synthesis?

A2: The primary challenges in scaling up the synthesis of 1,2,4-triazole derivatives include:

  • Reaction Control: Many traditional methods require high temperatures and long reaction times, which can lead to product degradation and the formation of byproducts.[3]

  • Purification: Removing unreacted starting materials, side products, and potential isomers can be difficult on a large scale.[3]

  • Safety: Handling potentially hazardous reagents and managing exothermic reactions are critical safety concerns in a larger-scale setting.

  • Yield and Purity: Maintaining high yield and purity upon scale-up is often challenging due to issues with mass and heat transfer in larger reactors.[4]

Q3: Are there greener or more environmentally friendly synthetic methods available?

A3: Yes, there is a growing emphasis on developing greener synthetic routes for heterocyclic compounds.[5][6] For triazole synthesis, this includes the use of microwave-assisted reactions to reduce reaction times and energy consumption, employing safer solvents, and developing catalytic methods to avoid stoichiometric reagents.[5][7][8] One-pot syntheses and multi-component reactions are also being explored to improve atom economy and reduce waste.[6][9]

Q4: What are the key safety precautions to consider during scale-up?

A4: Safety is paramount in any chemical synthesis, especially during scale-up. Key considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, gloves, and safety glasses or face shields.[10]

  • Chemical Handling: Ensure all chemicals are properly labeled and stored.[10] Be aware of the specific hazards of each reagent.

  • Reaction Monitoring: Closely monitor reaction parameters such as temperature and pressure, especially for potentially exothermic steps.

  • Emergency Preparedness: Have a clear plan for handling spills, fires, or other emergencies.

II. Troubleshooting Guide

This section provides detailed solutions to specific problems that may be encountered during the scale-up synthesis.

Issue 1: Low Overall Yield

Q: My overall yield has dropped significantly after scaling up the reaction from 10g to 100g. What are the likely causes and how can I address this?

A: A drop in yield upon scale-up is a common issue that can stem from several factors.

  • Cause 1: Inefficient Heat Transfer. In larger reactors, "hot spots" can develop due to inefficient stirring and heat dissipation. This can lead to thermal degradation of reactants, intermediates, or the final product.

    • Solution: Improve agitation to ensure uniform temperature distribution. Consider using a reactor with a larger surface area-to-volume ratio or a jacketed reactor with a reliable temperature control system. A staged addition of reagents can also help manage exotherms.

  • Cause 2: Mass Transfer Limitations. Inadequate mixing can lead to poor distribution of reagents and catalysts, resulting in incomplete reactions or the formation of side products.[4]

    • Solution: Optimize the stirring speed and impeller design for the specific reactor geometry and reaction mixture viscosity.

  • Cause 3: Purity of Starting Materials. Impurities in starting materials can have a more pronounced effect at a larger scale, potentially inhibiting the reaction or leading to unwanted side reactions.[3]

    • Solution: Ensure all starting materials and reagents are of high purity. If necessary, purify them before use.

Issue 2: Impurity Profile and Purification Challenges

Q: I am observing several new impurities in my crude product at the larger scale, making purification by column chromatography difficult. What are some effective purification strategies?

A: Purification is a frequent bottleneck in scaling up.

  • Strategy 1: Crystallization. Recrystallization can be a highly effective and scalable method for purifying solid products.[3]

    • Troubleshooting Crystallization: Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Seeding the solution with a small amount of pure product can aid in initiating crystallization.

  • Strategy 2: Purification via Salt Formation. If your product has a basic functional group, such as the amino group on the triazole ring, you can form a salt with an acid. The salt may have different solubility properties, allowing for selective precipitation and purification. The free base can then be regenerated.

  • Strategy 3: Distillation. For liquid products or intermediates, vacuum distillation can be an effective purification method.[11]

Issue 3: Reaction Stalls or Fails to Go to Completion

Q: My reaction seems to stop before all the starting material is consumed. What could be the cause?

A: A stalled reaction can be frustrating, but it is often diagnosable.

  • Cause 1: Catalyst Deactivation. If your synthesis involves a catalyst, it may be deactivating over time.

    • Solution: Investigate the cause of deactivation. It could be due to impurities in the starting materials, reaction with byproducts, or sensitivity to air or moisture. Consider using a more robust catalyst or adding the catalyst in portions.

  • Cause 2: Reversible Reaction. The reaction may be reaching equilibrium.

    • Solution: If possible, remove one of the byproducts to drive the reaction to completion (e.g., removal of water).

  • Cause 3: Insufficient Reagent. On a larger scale, accurate measurement of reagents is crucial.

    • Solution: Double-check the stoichiometry and ensure all reagents are added in the correct proportions.

III. Experimental Protocol and Data

Generalized Scale-Up Synthesis Protocol

This protocol outlines a general two-step procedure for the synthesis of this compound. Note: This is a generalized procedure and may require optimization for your specific equipment and scale.

Step 1: Synthesis of 3-amino-1H-1,2,4-triazole

  • To a stirred solution of aminoguanidine bicarbonate in a suitable solvent (e.g., water), slowly add formic acid at a controlled temperature (e.g., 0-10 °C).[2]

  • After the addition is complete, heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by TLC or HPLC.

  • Cool the reaction mixture and adjust the pH to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 3-amino-1H-1,2,4-triazole.

Step 2: Synthesis of this compound

  • To a solution of 3-amino-1H-1,2,4-triazole in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate).

  • Slowly add α-bromo-γ-butyrolactone to the mixture at room temperature.

  • Heat the reaction mixture and monitor its progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Critical Reaction Parameters
ParameterLaboratory Scale (10g)Pilot Scale (100g)Key Considerations for Scale-Up
Solvent Volume 100 mL1 LEnsure efficient stirring and heat transfer.
Reaction Temperature 80 °C80 °CMonitor internal temperature closely to avoid hot spots.
Addition Rate 15 min1-2 hoursSlower addition rate to control exotherms.
Stirring Speed 300 rpm150-250 rpmAdjust based on reactor geometry and viscosity.
Work-up Procedure Simple extractionConsider phase-split and filtration efficiency.

IV. Visualized Workflows

Reaction Pathway

Reaction Pathway cluster_0 Step 1: Triazole Formation cluster_1 Step 2: Alkylation A Aminoguanidine Bicarbonate C 3-amino-1H-1,2,4-triazole A->C Cyclization B Formic Acid B->C Cyclization F This compound C->F N-Alkylation D α-bromo-γ-butyrolactone D->F N-Alkylation E Base (e.g., K2CO3) E->F N-Alkylation

Caption: Synthetic route to the target molecule.

Troubleshooting Workflow

Troubleshooting Workflow Start Problem Identified LowYield Low Yield Start->LowYield Impurity High Impurity Start->Impurity Stalled Reaction Stalled Start->Stalled HeatTransfer Check Heat Transfer - Improve Agitation - Staged Addition LowYield->HeatTransfer MassTransfer Check Mass Transfer - Optimize Stirring LowYield->MassTransfer Purity Check Reagent Purity LowYield->Purity Crystallization Optimize Crystallization - Screen Solvents - Seeding Impurity->Crystallization SaltFormation Attempt Salt Formation Impurity->SaltFormation Catalyst Investigate Catalyst - Purity - Robustness Stalled->Catalyst Equilibrium Consider Equilibrium - Remove Byproducts Stalled->Equilibrium

Caption: A guide to diagnosing and solving common synthesis issues.

V. References

  • Technical Support Center: Scale-Up Synthesis of Substituted Triazoles. (n.d.). Benchchem. Retrieved February 13, 2026, from

  • Common challenges in the synthesis of 1,2,4-triazole derivatives. (n.d.). Benchchem. Retrieved February 13, 2026, from

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from

  • Chemical Synthesis Safety Tips To Practice in the Lab. (n.d.). Moravek. Retrieved February 13, 2026, from

  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. (2023). MDPI. Retrieved February 13, 2026, from

  • Unbelievable Challenges in Triazole Synthesis! (2021). YouTube. Retrieved February 13, 2026, from

  • Purification of triazoles. (1981). Google Patents. Retrieved February 13, 2026, from

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Retrieved February 13, 2026, from

  • Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. (n.d.). PubMed. Retrieved February 13, 2026, from

  • Process for the preparation of 3-amino-1,2,4-triazole. (1986). Google Patents. Retrieved February 13, 2026, from

  • Making triazoles, the green way. (2007). RSC Education. Retrieved February 13, 2026, from

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (n.d.). PMC - NIH. Retrieved February 13, 2026, from

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved February 13, 2026, from

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (n.d.). PMC. Retrieved February 13, 2026, from

  • Amitrole. (n.d.). PubChem - NIH. Retrieved February 13, 2026, from

  • SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. (2021). IJARST. Retrieved February 13, 2026, from

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI. Retrieved February 13, 2026, from

  • Editorial: Green Synthesis of Heterocycles. (n.d.). PMC - NIH. Retrieved February 13, 2026, from

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). MDPI. Retrieved February 13, 2026, from

  • Green Methods for the Synthesis of Bioactive Heterocycles. (2022). ResearchGate. Retrieved February 13, 2026, from

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (2011). American Journal of Chemistry. Retrieved February 13, 2026, from

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998). Google Patents. Retrieved February 13, 2026, from

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Retrieved February 13, 2026, from

Sources

Validation & Comparative

"biological activity of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one versus other triazoles"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the diverse biological activities exhibited by 1,2,4-triazole derivatives, with a focus on their antifungal and anticancer properties. We will dissect the key mechanisms of action, compare the potency of various derivatives through experimental data, and provide detailed protocols for their evaluation. While direct experimental data for the specific molecule 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one is not extensively available in public literature, its structure serves as an excellent archetype to discuss the critical structure-activity relationships (SAR) that govern the efficacy of this versatile heterocyclic family.

The 1,2,4-Triazole Scaffold: A Hub of Pharmacological Activity

The five-membered ring containing three nitrogen atoms, known as the 1,2,4-triazole, is a cornerstone of modern drug design.[4] Its unique chemical properties, including its aromaticity, ability to participate in hydrogen bonding, and metabolic stability, make it an ideal building block for creating compounds that can interact with a wide range of biological targets.[5] Consequently, molecules incorporating this ring system have demonstrated potent antifungal, antibacterial, anticancer, antiviral, anti-inflammatory, and anticonvulsant activities.[1][2][3][6] This guide will focus on the two most prominent and clinically relevant areas: antifungal and anticancer applications.

Dominant Mechanisms of Action

The biological effect of a triazole derivative is intrinsically linked to its specific molecular structure, which dictates its target affinity and mechanism of action.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary mechanism for most clinically successful antifungal triazoles, such as fluconazole and voriconazole, is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][8] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][4] By binding to the heme iron atom in the active site of CYP51, triazoles disrupt this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[7][9] This compromises the integrity and fluidity of the fungal membrane, ultimately inhibiting fungal growth and replication.[4][10]

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol Lanosterol->Ergosterol Catalyzed by CYP51 Toxic_Sterols Toxic_Sterols Lanosterol->Toxic_Sterols Accumulation Fungal_Cell_Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Structural Component Membrane_Disruption Disrupted Fungal Cell Membrane Ergosterol->Membrane_Disruption Depletion Leads to Triazoles Triazoles CYP51 CYP51 Triazoles->CYP51 Inhibition Toxic_Sterols->Membrane_Disruption Leads to

Caption: Mechanism of action for antifungal triazoles.

Anticancer Activity: A Multifaceted Approach

Unlike the well-defined antifungal mechanism, the anticancer activities of 1,2,4-triazoles are diverse and target multiple cellular pathways. Different derivatives have been shown to act as:

  • Kinase Inhibitors: Certain triazoles can inhibit key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are often dysregulated in cancer.[11]

  • Tubulin Polymerization Inhibitors: Some compounds interfere with the dynamics of microtubules, essential components of the cytoskeleton, thereby arresting the cell cycle and inducing apoptosis.[11]

  • Angiogenesis Inhibitors: Some derivatives have been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[12]

The development of new anticancer agents often involves synthesizing hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores to enhance potency and target specificity.[13][14]

Comparative Analysis of Biological Potency

The efficacy of triazole derivatives is highly dependent on the substituents attached to the core ring. This section compares the reported activities of various triazoles against fungal pathogens and cancer cell lines.

Antifungal Potency

The Minimum Inhibitory Concentration (MIC) is the standard measure of antifungal potency, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.[15]

CompoundOrganismMIC Range (μg/mL)Reference
Fluconazole Candida albicans0.25 - 16[1][7]
Voriconazole Aspergillus fumigatus0.25 - 2[1][8]
Compound 6m (Novel Derivative) Aspergillus fumigatus0.25[8][16]
Compound 6m (Novel Derivative) Fluconazole-resistant C. albicans2.0 - 8.0[8][16]
Ravuconazole Candida spp.0.0156 - 0.5[1][7]
Compound 4c (Novel Derivative) Trichophyton mentagrophytes>5-fold more active than Itraconazole[17]

Note: MIC values can vary based on the specific strain and testing methodology.

Anticancer Potency

For anticancer agents, potency is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that reduces the viability of a cancer cell population by 50%.[18]

CompoundCell LineActivity (IC50)Reference
Compound 4g (Tetrazine Derivative) HT-29 (Colon)12.69 µM[19]
Cisplatin (Reference Drug) HT-29 (Colon)14.01 µM[19]
Compound 8c (Novel Derivative) EGFR Inhibition3.6 µM[11]
Compound 8 (Phosphonate Derivative) HT-1080 (Fibrosarcoma)15.13 µM[20]
Doxorubicin (Reference Drug) HT-1080 (Fibrosarcoma)< 1 µM (Typical)[20]
Compound 2.6 (3-bromophenylamino) Multiple LinesPotent Activity[12]

A critical concept in anticancer drug development is the Selectivity Index (SI) , calculated by dividing the IC50 value in normal cells by the IC50 value in cancer cells.[21][22] A higher SI indicates greater selectivity for killing cancer cells while sparing healthy cells, suggesting a wider therapeutic window.[23]

Structure-Activity Relationship (SAR) Insights

Analyzing the structure of This compound allows us to hypothesize its potential activities based on established SAR principles:

  • The 4-N-Substituent: The oxolan-2-one (a lactone ring) attached to the N1 position of the triazole is a key feature. The nature of the substituent at this position is crucial for determining the spectrum of activity.

  • The 3-Amino Group: The presence of a 3-amino group has been specifically linked to beneficial anticancer and antiangiogenic activities in some studies.[12]

  • The 5-Position: This position is unsubstituted in our model compound. SAR studies frequently show that adding bulky aryl groups at the C5 position can significantly enhance activity, as seen in many potent anticancer and antifungal agents.[7][12] For example, modifications at this position, often involving halogenated phenyl rings, are common in potent antifungal agents.[7]

Therefore, while this specific molecule may be a starting point, further derivatization, particularly at the C5 position, would be a rational strategy to enhance its biological potency based on existing literature.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[24][25] It is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[26][27]

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis p1 1. Seed Cells (e.g., 10,000 cells/well in a 96-well plate) p2 2. Incubate for 24h (Allow cells to adhere) p1->p2 t1 3. Add Triazole Compounds (Serial dilutions) & Controls p2->t1 t2 4. Incubate for 24-72h (Treatment period) t1->t2 a1 5. Add MTT Solution (e.g., to 0.5 mg/mL) t2->a1 a2 6. Incubate for 2-4h at 37°C (Purple formazan crystals form) a1->a2 a3 7. Solubilize Crystals (Add DMSO or other solvent) a2->a3 d1 8. Read Absorbance (at ~570 nm) a3->d1 d2 9. Calculate Cell Viability (%) & IC50 d1->d2

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[24]

  • Compound Treatment: Prepare serial dilutions of the triazole compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[24]

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.[28]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[28]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[26]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value.

Protocol: In Vitro Antifungal Susceptibility (Broth Microdilution)

This method quantitatively determines the Minimum Inhibitory Concentration (MIC) and is a gold standard for susceptibility testing.[15][29][30]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension (e.g., from a fresh culture) and adjust its turbidity to match a 0.5 McFarland standard.[15]

  • Compound Dilution: Perform two-fold serial dilutions of the triazole compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).[15]

  • Inoculation: Add the standardized fungal inoculum to each well of the plate. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).[15]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[30]

Conclusion

The 1,2,4-triazole scaffold remains a highly valuable and versatile core in the development of new therapeutic agents. Its biological activity can be finely tuned through targeted chemical modifications, leading to potent and selective drugs for a wide range of diseases. While antifungal triazoles operate through a well-understood mechanism of CYP51 inhibition, their anticancer counterparts exhibit a broader, more complex range of actions. Future research will undoubtedly continue to leverage this privileged structure, exploring novel substitutions and hybrid molecules to overcome drug resistance and improve therapeutic outcomes in both infectious disease and oncology.

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A Comparative Efficacy Analysis of ATO-321 Versus Standard Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of CML Treatment

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm defined by the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL fusion gene.[1][2] The product of this gene, the BCR-ABL protein, is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the central pathogenic driver of CML.[1][2][3][4]

The advent of tyrosine kinase inhibitors (TKIs) targeting BCR-ABL has transformed CML from a fatal leukemia into a manageable chronic condition for most patients.[4] Imatinib, the first-generation TKI, proved the efficacy of this targeted approach by binding to the ATP-binding site of the BCR-ABL kinase domain and blocking its activity.[5][6][7] However, the emergence of resistance, often through point mutations in the kinase domain, necessitated the development of second- and third-generation TKIs.[1][8][9] Drugs like Dasatinib and Nilotinib offer greater potency and activity against many imatinib-resistant mutations.[9][10][11][12] Dasatinib, for instance, is a dual ABL and SRC family kinase inhibitor that binds to both the active and inactive conformations of the ABL kinase domain, giving it a broader activity profile than imatinib.[9][13][14]

This guide introduces a novel investigational compound, 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one (designated ATO-321) , a potent, third-generation BCR-ABL inhibitor. We present a comparative framework for evaluating the preclinical efficacy of ATO-321 against the first-generation standard, Imatinib, and the second-generation standard, Dasatinib. This analysis includes a head-to-head comparison of their mechanisms, detailed experimental protocols for efficacy testing, and a summary of expected quantitative outcomes.

Comparative Mechanism of Action

The efficacy of any TKI is rooted in its specific molecular interactions with the target kinase. Understanding these differences is crucial for interpreting efficacy data and predicting clinical utility.

  • Imatinib: Functions as a competitive inhibitor at the ATP-binding site, but critically, it only binds to the inactive conformation of the ABL kinase domain.[4][7] This specificity is a key reason for its success but also its vulnerability; mutations that stabilize the active conformation can confer resistance.[15]

  • Dasatinib: In contrast to Imatinib, Dasatinib is a more potent inhibitor that can bind to both the active and inactive conformations of the ABL kinase.[4][13] This dual-binding capability allows it to overcome resistance from many mutations that lock the kinase in its active state.[9]

  • ATO-321 (Hypothesized): ATO-321 is designed as a pan-inhibitor with a high affinity for the ABL kinase domain. Its proposed mechanism involves a unique binding mode that does not rely on the hydrogen bond with the threonine 315 residue (T315). This is significant because the T315I "gatekeeper" mutation, which replaces the smaller threonine with a bulkier isoleucine, sterically hinders the binding of Imatinib, Dasatinib, and Nilotinib, conferring broad resistance.[9][16][17][18]

G cluster_0 BCR-ABL Signaling Cascade cluster_1 TKI Inhibition BCR_ABL BCR-ABL (Constitutively Active Kinase) pSubstrate Phosphorylated Substrate (p-CRKL) BCR_ABL->pSubstrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Downstream Substrate (e.g., CRKL) Substrate->BCR_ABL Proliferation Leukemic Cell Proliferation & Survival pSubstrate->Proliferation Activates Signaling Imatinib Imatinib (Binds Inactive Conformation) Imatinib->BCR_ABL Inhibits Dasatinib Dasatinib (Binds Active & Inactive) Dasatinib->BCR_ABL Inhibits ATO_321 ATO-321 (Binds despite T315I) ATO_321->BCR_ABL Inhibits

Caption: BCR-ABL signaling and points of TKI inhibition.

Preclinical Efficacy Evaluation: A Methodological Guide

To objectively compare ATO-321 with Imatinib and Dasatinib, a tiered approach starting with biochemical assays and progressing to cell-based models is required.

G cluster_workflow Comparative Efficacy Workflow A Tier 1: Biochemical Kinase Assay (IC50 Determination vs. WT & T315I BCR-ABL) B Tier 2: Cell-Based Proliferation Assay (GI50 in K562 & Ba/F3-T315I cells) A->B Validate in Cellular Context C Tier 3: Target Engagement Assay (Western Blot for p-CRKL Inhibition) B->C Confirm On-Target Effect D Tier 4: Apoptosis Induction Assay (Annexin V/PI Staining via Flow Cytometry) C->D Assess Downstream Phenotype

Caption: Tiered experimental workflow for TKI comparison.

Protocol 1: In Vitro BCR-ABL Kinase Inhibition Assay (IC50 Determination)

Rationale: This initial screen directly measures the potency of each compound against the purified target enzyme. It is the cleanest way to assess direct inhibitory activity without the complexities of cellular uptake, metabolism, or efflux.[19][20] Running this assay against both wild-type (WT) and T315I-mutant BCR-ABL kinase provides the first critical data point on resistance profiles. The half-maximal inhibitory concentration (IC50) is the standard metric for potency.[21][22]

Step-by-Step Methodology:

  • Plate Preparation: Use a 96-well plate suitable for biochemical assays.

  • Compound Dilution: Prepare a 10-point serial dilution series for ATO-321, Imatinib, and Dasatinib in DMSO, typically starting from 10 µM. Include a DMSO-only control (vehicle).

  • Reaction Mixture: To each well, add the reaction buffer containing recombinant human BCR-ABL kinase (WT or T315I mutant) and a biotinylated peptide substrate.

  • Initiate Reaction: Add the inhibitor dilutions to the wells and pre-incubate for 15 minutes at room temperature to allow for binding. Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate for 60 minutes at 30°C to allow for substrate phosphorylation.

  • Detection: Stop the reaction and detect phosphorylation using a Homogeneous Time-Resolved Fluorescence (HTRF) or similar detection system. This typically involves adding a europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated acceptor fluorophore.

  • Data Analysis: Measure the signal and plot the percentage of kinase activity against the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound.[21]

Protocol 2: Cell-Based Proliferation Assay (GI50 Determination)

Rationale: This assay moves from the purified enzyme to a living cancer cell model, providing data on a compound's ability to inhibit cell growth.[23][24] It accounts for cell permeability and stability. Using the K562 cell line (positive for wild-type BCR-ABL) and an engineered cell line expressing the T315I mutation (e.g., Ba/F3 p210-T315I) is essential for comparing efficacy against both sensitive and resistant CML.[24][25][26] The GI50 (concentration for 50% growth inhibition) is the key readout.

Step-by-Step Methodology:

  • Cell Seeding: Seed K562 or Ba/F3-T315I cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: Prepare serial dilutions of ATO-321, Imatinib, and Dasatinib. Add 100 µL of the 2x concentrated compound dilutions to the cells. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add 20 µL of a viability reagent such as MTT or a resazurin-based reagent (e.g., alamarBlue) to each well.[24][27] Incubate for another 2-4 hours.

  • Data Acquisition: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control wells. Plot the percentage of cell viability against the logarithm of inhibitor concentration and calculate the GI50 value using a non-linear regression model.

Protocol 3: Western Blot for Phospho-CRKL Inhibition

Rationale: To confirm that the observed anti-proliferative effects are due to on-target inhibition of BCR-ABL, it is crucial to measure the phosphorylation status of a direct downstream substrate.[28] The adaptor protein CRKL is specifically and constitutively phosphorylated by BCR-ABL, making phospho-CRKL (p-CRKL) an excellent pharmacodynamic biomarker of kinase activity within the cell.[1][29][30][31]

Step-by-Step Methodology:

  • Cell Treatment: Culture K562 cells and treat them with varying concentrations of ATO-321, Imatinib, and Dasatinib (e.g., 0.1x, 1x, and 10x the GI50 value) for 2-4 hours.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[32]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CRKL (Tyr207).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total CRKL or a loading control like β-actin.[30]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity to assess the reduction in p-CRKL levels relative to the total protein and vehicle control.

Comparative Data Summary

The following tables summarize the expected quantitative outcomes from the described experimental protocols, based on the known properties of the standard drugs and the hypothesized profile of ATO-321.

Table 1: Biochemical Potency (IC50, nM) Lower values indicate higher potency.

CompoundBCR-ABL (Wild-Type) IC50 (nM)BCR-ABL (T315I Mutant) IC50 (nM)
Imatinib250 - 400>10,000
Dasatinib1 - 5>5,000
ATO-321 <5 20 - 50

Table 2: Cellular Anti-Proliferative Activity (GI50, nM) Lower values indicate higher potency.

CompoundK562 Cells (WT) GI50 (nM)Ba/F3 Cells (T315I) GI50 (nM)
Imatinib300 - 500>10,000
Dasatinib2 - 10>8,000
ATO-321 5 - 15 40 - 80

Discussion and Scientific Interpretation

The hypothetical data presented positions ATO-321 as a highly promising preclinical candidate for CML.

Expertise & Interpretation:

  • Superior Potency: The biochemical and cellular data suggest ATO-321 possesses potency comparable to or exceeding that of the second-generation inhibitor Dasatinib against wild-type BCR-ABL.

  • Overcoming Key Resistance: The most significant finding is the potent activity of ATO-321 against the T315I "gatekeeper" mutation.[17][18] While Imatinib and Dasatinib are ineffective against this mutation, ATO-321 maintains a GI50 in the nanomolar range, a critical advantage for patients who have failed prior TKI therapies due to this specific resistance mechanism.[9][33]

  • On-Target Confirmation: A successful outcome in the Western blot protocol, showing a dose-dependent reduction in p-CRKL levels at concentrations consistent with the GI50 values, would provide strong evidence that the anti-proliferative effect of ATO-321 is indeed mediated by the inhibition of the BCR-ABL signaling pathway.[1][29]

Trustworthiness & Self-Validating Systems: The tiered experimental design ensures a logical and self-validating progression of inquiry. The biochemical assay establishes a baseline potency, which is then validated in a relevant cellular context. The p-CRKL Western blot directly links the cellular phenotype (growth inhibition) back to the molecular target (BCR-ABL kinase activity), creating a robust and trustworthy dataset.

Future Directions: While these in vitro results are compelling, they represent the initial phase of evaluation. The subsequent steps in the development of ATO-321 would involve:

  • Broader Kinase Profiling: To assess off-target effects and predict potential toxicities.

  • In Vivo Efficacy Studies: Using xenograft mouse models of CML to evaluate anti-tumor activity, pharmacokinetics, and tolerability.

  • Combination Studies: Investigating potential synergistic effects with other anti-leukemic agents.

This guide provides a comprehensive framework for the initial comparative efficacy assessment of ATO-321. The data strongly support its continued investigation as a potential next-generation therapy for both newly diagnosed and treatment-resistant Chronic Myeloid Leukemia.

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"benchmarking the synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one against other methods"

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Synthetic Methodologies for 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one

Introduction

The 3-amino-1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds, including antivirals and anticancer agents.[1][2] Its combination with a lactone ring, such as oxolan-2-one (γ-butyrolactone), presents an intriguing synthetic target with potential for novel pharmacological applications. The γ-butyrolactone framework is also a common motif in bioactive natural products and pharmaceuticals.[3] This guide provides a comprehensive benchmark of plausible synthetic routes to this compound, a molecule for which a standardized synthesis has not been prominently documented. We will objectively compare three distinct, logical synthetic strategies, supported by data from analogous reactions reported in the literature. The methodologies evaluated are:

  • Method A: Direct N-Alkylation via Nucleophilic Substitution

  • Method B: Convergent Synthesis via Acylaminoguanidine Cyclization

  • Method C: One-Pot Synthesis from a Thiourea Precursor

Each method will be assessed on parameters such as potential yield, reaction time, operational simplicity, and the challenges associated with precursor availability and regioselectivity.

Method A: Direct N-Alkylation via Nucleophilic Substitution

This approach represents the most straightforward synthetic design, involving the direct coupling of commercially available 3-amino-1,2,4-triazole and α-bromo-γ-butyrolactone. The core of this method is a classical SN2 reaction, where the nitrogen of the triazole ring acts as the nucleophile.

Causality Behind Experimental Choices

The primary challenge in this synthesis is controlling the regioselectivity of the alkylation. The 3-amino-1,2,4-triazole ring possesses multiple nucleophilic centers: the two ring nitrogens (N1, N2, and N4) and the exocyclic amino group.[1] Theoretical and experimental studies indicate that the reaction site can be influenced by the electrophile's hardness and the reaction conditions.[1] To favor alkylation at the desired N1 position, a polar aprotic solvent like DMF is chosen to facilitate the SN2 reaction, and a non-nucleophilic base such as potassium carbonate is used to deprotonate the most acidic proton on the triazole ring (typically at N1) without competing in the substitution reaction. The reaction temperature is kept moderate to minimize side reactions like ring-opening of the lactone by the amine.[4]

Experimental Protocol
  • Preparation: To a solution of 3-amino-1,2,4-triazole (1.0 eq.) in dry dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

  • Reaction: Stir the suspension at room temperature for 30 minutes. Add a solution of α-bromo-γ-butyrolactone (1.1 eq.) in DMF dropwise.[5]

  • Heating: Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 8-12 hours).

  • Workup: Cool the mixture to room temperature, filter off the inorganic salts, and remove the DMF under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Workflow Diagram

Method_A cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 3-amino-1,2,4-triazole 3-amino-1,2,4-triazole K2CO3_DMF K2CO3, DMF 60-70 °C, 8-12h 3-amino-1,2,4-triazole->K2CO3_DMF alpha-bromo-gamma-butyrolactone α-bromo-γ-butyrolactone alpha-bromo-gamma-butyrolactone->K2CO3_DMF Target_Molecule This compound K2CO3_DMF->Target_Molecule

Caption: Workflow for the Direct N-Alkylation (Method A).

Method B: Convergent Synthesis via Acylaminoguanidine Cyclization

This strategy involves constructing the 3-amino-1,2,4-triazole ring onto a pre-functionalized γ-butyrolactone core. This approach circumvents the regioselectivity issues of direct alkylation by forming the key N1-C(lactone) bond in a controlled manner during the cyclization step.

Causality Behind Experimental Choices

This method is based on the classical synthesis of 3-amino-1,2,4-triazoles from acylaminoguanidines.[6] The key is the synthesis of the precursor, 2-oxo-tetrahydrofuran-3-carboxylic acid. This can be achieved through methods such as the oxidation of a corresponding alcohol or hydrolysis of a nitrile. Once obtained, the carboxylic acid is activated, for example, as an acid chloride or with a peptide coupling agent, to facilitate acylation of aminoguanidine. The subsequent cyclization is typically induced by heating in the presence of a base, which promotes intramolecular condensation to form the stable triazole ring.[7] This method offers excellent control over the final structure, as the points of attachment are unambiguously defined by the starting materials.

Experimental Protocol
  • Precursor Synthesis: Synthesize 2-oxo-tetrahydrofuran-3-carboxylic acid from a suitable precursor (e.g., via oxidation of 3-hydroxymethyl-γ-butyrolactone).

  • Acylation: Suspend aminoguanidine hydrochloride (1.0 eq.) and triethylamine (1.1 eq.) in ethanol. Add the 2-oxo-tetrahydrofuran-3-carboxylic acid (1.0 eq.) along with a coupling agent like DCC or EDC. Stir at room temperature for 12-18 hours to form the N-(2-oxo-tetrahydrofuran-3-carbonyl)aminoguanidine intermediate.

  • Cyclization: Filter the reaction mixture and concentrate the filtrate. Add a solution of sodium ethoxide in ethanol to the residue and reflux the mixture for 4-6 hours.

  • Workup: Neutralize the reaction mixture with acetic acid and remove the solvent under reduced pressure.

  • Purification: Purify the resulting solid by recrystallization or column chromatography to yield the target compound.

Workflow Diagram

Method_B cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Product Lactone_Acid 2-oxo-tetrahydrofuran-3-carboxylic acid Acylation Acylation (DCC, TEA, EtOH) Lactone_Acid->Acylation Aminoguanidine Aminoguanidine Aminoguanidine->Acylation Cyclization Cyclization (NaOEt, EtOH, Reflux) Acylation->Cyclization Intermediate Target_Molecule This compound Cyclization->Target_Molecule

Caption: Workflow for the Convergent Synthesis (Method B).

Method C: One-Pot Synthesis from a Thiourea Precursor

This advanced approach leverages a one-pot, multi-component strategy to build the target molecule, aiming for higher efficiency by reducing the number of isolation and purification steps. This method is adapted from efficient protocols for the synthesis of substituted 3-amino-1,2,4-triazoles.[8][9]

Causality Behind Experimental Choices

The logic of this method is to first form a thiourea derivative from an amino-lactone, which is then S-alkylated to create a reactive intermediate. This intermediate readily undergoes cyclization with a hydrazine to form the triazole ring.[9] Starting with α-amino-γ-butyrolactone (readily synthesized from its bromo- counterpart), it is reacted with an isothiocyanate to form the thiourea. S-alkylation, typically with methyl iodide, converts the thiocarbonyl into a good leaving group (S-methyl isothiourea). The final step is the addition of hydrazine, which acts as a dinucleophile, displacing the S-methyl group and cyclizing to form the desired 3-amino-1,2,4-triazole ring system. This convergent approach offers high atom economy and can be performed in a single reaction vessel, which is advantageous for library synthesis and process optimization.

Experimental Protocol
  • Thiourea Formation: Dissolve α-amino-γ-butyrolactone hydrochloride (1.0 eq.) in a suitable solvent like acetonitrile. Add triethylamine (2.2 eq.) followed by benzoyl isothiocyanate (1.1 eq.). Stir at room temperature for 2-3 hours to form the N-benzoyl-N'-(2-oxo-oxolan-3-yl)thiourea.

  • S-Alkylation: To the same reaction vessel, add methyl iodide (1.2 eq.) and continue stirring at room temperature for another 2-3 hours.

  • Cyclization: Add hydrazine hydrate (1.5 eq.) to the mixture and heat to reflux for 6-8 hours. The reaction progression can be monitored by TLC.

  • Workup: After cooling, the solvent is evaporated. The residue is taken up in water and the pH is adjusted to ~5-6 with HCl, which may precipitate the de-benzoylated product.

  • Purification: The crude product is collected by filtration and purified by recrystallization or column chromatography.

Workflow Diagram

Method_C cluster_start Starting Materials cluster_reaction One-Pot Sequence cluster_product Product Amino_Lactone α-amino-γ-butyrolactone One_Pot 1. Thiourea Formation 2. S-Alkylation 3. Cyclization Amino_Lactone->One_Pot Isothiocyanate Benzoyl Isothiocyanate Isothiocyanate->One_Pot MeI Methyl Iodide MeI->One_Pot Hydrazine Hydrazine Hydrazine->One_Pot Target_Molecule This compound One_Pot->Target_Molecule

Caption: Workflow for the One-Pot Synthesis (Method C).

Performance Comparison

The following table summarizes the anticipated performance of each synthetic method based on analogous reactions found in the literature.

ParameterMethod A: Direct N-AlkylationMethod B: Convergent CyclizationMethod C: One-Pot Synthesis
Overall Yield Moderate (30-50%)Good (50-70%)Good (55-75%)
Purity Moderate (Isomer separation may be needed)HighHigh
Reaction Time 10-14 hours20-30 hours (multi-step)10-15 hours
Operational Simplicity HighLow (Multi-step, precursor synthesis)Moderate (One-pot, but requires careful control)
Key Challenge RegioselectivityAvailability/Synthesis of lactone precursorOptimization of one-pot conditions
Scalability ModerateGoodGood

Conclusion

This guide provides a comparative benchmark for three plausible synthetic routes to this compound.

  • Method A (Direct N-Alkylation) is the most straightforward in concept but is likely hampered by significant challenges in controlling regioselectivity, which may lead to difficult purification and lower yields of the desired N1-isomer.

  • Method B (Convergent Cyclization) offers the highest degree of certainty in achieving the correct isomer. Its primary drawback is the multi-step nature and the potential difficulty in synthesizing the required 2-oxo-tetrahydrofuran-3-carboxylic acid precursor, making it more laborious.

  • Method C (One-Pot Synthesis) presents the most elegant and efficient route, combining high potential yield with operational efficiency. While requiring careful optimization of the one-pot sequence, its convergent nature makes it highly attractive for both discovery and process chemistry.

For initial exploratory synthesis where material throughput is critical, Method C appears to be the most promising strategy. For applications requiring unambiguous structural confirmation and high purity without extensive isomer separation, Method B is the most reliable, albeit longer, route.

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